VEGFR-2-IN-37
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHFQLHGDVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: VEGFR-2-IN-37 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of VEGFR-2-IN-37, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document synthesizes available data on its inhibitory activity, cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound, also identified as compound 12 in scientific literature, is a small molecule inhibitor that targets the kinase activity of VEGFR-2.[1] By binding to the ATP-binding site of the VEGFR-2 kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. This inhibition effectively blocks the pro-angiogenic signals mediated by VEGF.
The binding of VEGF to VEGFR-2 normally triggers receptor dimerization and the phosphorylation of specific tyrosine residues. This initiates a cascade of intracellular signaling events, including the activation of the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound, by competitively inhibiting ATP binding, prevents these downstream signaling events, thereby exerting its anti-angiogenic effects.
A study on a series of O-linked indoles identified this compound (compound 12) as a potent inhibitor of VEGFR-2.[1]
Quantitative Data
The inhibitory potency of this compound against its primary target has been quantified through in vitro kinase assays.
| Compound Name | Target | Assay Type | IC50 (nmol/L) |
| This compound (compound 12) | VEGFR-2 | In vitro Kinase Assay | 6.5 |
Table 1: Inhibitory activity of this compound.[1]
Cellular Effects
This compound has been shown to be a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[1] This cellular effect is a direct consequence of its ability to block VEGFR-2 signaling, which is a key driver of endothelial cell growth and division.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
VEGFR-2 substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant VEGFR-2 kinase and the substrate in the assay buffer.
-
Assay Reaction: a. To the wells of a 96-well plate, add the diluted this compound or vehicle control (DMSO). b. Add the VEGFR-2 enzyme solution to each well and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding the ATP and substrate solution to each well. d. Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: a. Stop the kinase reaction according to the detection kit manufacturer's instructions. b. Add the Kinase-Glo® reagent to each well. This reagent measures the amount of remaining ATP, which is inversely proportional to the kinase activity. c. Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize. d. Measure the luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the effect of this compound on the proliferation of endothelial cells.
Objective: To evaluate the anti-proliferative activity of this compound on HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM) supplemented with growth factors (e.g., VEGF) and serum.
-
Basal medium (e.g., M199 or EBM) with reduced serum for starvation.
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) in complete EGM and allow them to adhere overnight.
-
Cell Starvation (Optional but recommended): To enhance the VEGF-dependent proliferation, replace the complete medium with a basal medium containing low serum (e.g., 0.5-2% FBS) for several hours to 24 hours.
-
Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Remove the starvation medium and add the medium containing different concentrations of this compound or vehicle control (DMSO). c. In parallel, include a positive control with VEGF stimulation and a negative control without VEGF.
-
Incubation: Incubate the cells for a period that allows for cell division (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Detection: a. Add the cell proliferation reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time to allow for the colorimetric or luminescent reaction to occur. c. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle-treated, VEGF-stimulated control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway and Inhibition by this compound
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro VEGFR-2 kinase assay.
Experimental Workflow for HUVEC Proliferation Assay
Caption: Workflow for a HUVEC proliferation assay.
References
An In-depth Technical Guide to VEGFR-2-IN-37 (Compound 12)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of VEGFR-2-IN-37, also referred to as compound 12. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a pivotal mediator of angiogenesis, the formation of new blood vessels, a process critically implicated in tumor growth and metastasis. Consequently, the inhibition of VEGFR-2 is a well-established therapeutic strategy in oncology. This document collates the available data on this compound, presenting its biochemical and cellular activities, detailed experimental methodologies for its evaluation, and a visualization of its context within the VEGFR-2 signaling pathway.
Introduction to this compound (Compound 12)
This compound (compound 12) is a small molecule inhibitor of VEGFR-2. Its chemical name is 1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone, and it is identified by the CAS number 298207-77-9. This compound has been investigated for its potential to inhibit VEGFR-2 kinase activity and subsequently suppress the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.
Quantitative Data
The inhibitory activity of this compound has been quantified through in vitro assays. The available data is summarized in the table below.
| Assay | Parameter | Value | Source |
| VEGFR-2 Kinase Assay | Percent Inhibition at 200 µM | 56.9% | Perspicace E, et al. (2013) |
| HUVEC Proliferation Assay | IC50 | Data not available in the public domain | - |
Table 1: Summary of Quantitative Data for this compound (Compound 12)
Experimental Protocols
The following sections detail the generalized experimental methodologies for assessing the activity of VEGFR-2 inhibitors like compound 12. These protocols are based on standard practices in the field and are intended to provide a framework for the replication and further investigation of this compound's activity.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a test compound on the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Adenosine triphosphate (ATP)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (Compound 12) dissolved in Dimethyl sulfoxide (B87167) (DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based kinase assay kit)
-
96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced artifacts.
-
To the wells of a 96-well plate, add the diluted compound or DMSO as a vehicle control.
-
Prepare a master mix containing kinase buffer, ATP (at a concentration near the Michaelis constant, Km, for VEGFR-2), and the poly(Glu, Tyr) substrate.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase, diluted in kinase buffer, to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Terminate the kinase reaction and measure the amount of ADP produced, which is inversely proportional to the kinase activity, following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the ability of a compound to inhibit the proliferation of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (Vascular Endothelial Growth Factor A)
-
This compound (Compound 12) dissolved in DMSO
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a reagent for a BrdU incorporation assay)
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in EGM-2 supplemented with a low concentration of FBS and allow them to adhere overnight.
-
The following day, replace the medium with a low-serum medium and add serial dilutions of this compound or DMSO as a vehicle control.
-
Stimulate the cells with a pro-proliferative concentration of VEGF-A.
-
Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable, proliferating cells.
-
Calculate the percentage of proliferation inhibition for each compound concentration relative to the VEGF-A stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is essential to visualize its target within the broader signaling cascade and the workflow of the experiments used to characterize it.
Caption: VEGFR-2 Signaling Pathway and the Point of Inhibition by Compound 12.
Caption: Workflow for Assessing HUVEC Proliferation Inhibition.
Conclusion
This compound (compound 12) demonstrates clear inhibitory activity against its target, VEGFR-2, in a biochemical assay. This activity suggests its potential as an anti-angiogenic agent by inhibiting endothelial cell proliferation. Further investigation, particularly to determine its IC50 value in cellular proliferation assays and to explore its in vivo efficacy and safety profile, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to build upon in their future studies of this and similar compounds.
References
An In-Depth Technical Guide to VEGFR-2-IN-37: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the compound's properties, a reconstructed synthesis protocol based on established chemical methodologies, and the signaling pathway it targets.
Chemical Structure and Properties
This compound, also known as 1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone, is a potent small molecule inhibitor. Its core structure is a 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine scaffold.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 324.40 g/mol [4] |
| CAS Number | 298207-77-9[4] |
| Appearance | Off-white to pink solid powder |
| SMILES | O=C(C)C1=CC(OC2=NC=NC3=C2C(CCCC4)=C4S3)=CC=C1 |
Biological Activity
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the construction of the thiophene (B33073) ring via the Gewald reaction, followed by the formation of the pyrimidine (B1678525) ring, chlorination, and a final nucleophilic aromatic substitution. While the complete experimental details from the original publication by Perspicace et al. are not publicly accessible, the following is a reconstructed experimental protocol based on well-established and published methodologies for the synthesis of the 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine core structure and subsequent functionalization.
Reconstructed Experimental Protocols
Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) (2)
-
Reaction: The Gewald reaction is employed to synthesize the initial thiophene ring.[1][3][8]
-
Procedure: To a mixture of cyclohexanone (B45756) (1, 1.0 equiv.), malononitrile (B47326) (1.0 equiv.), and elemental sulfur (1.1 equiv.) in ethanol, a catalytic amount of a base such as morpholine (B109124) or triethylamine (B128534) is added. The reaction mixture is stirred at room temperature or slightly heated (e.g., 40-50 °C) for several hours until the reaction is complete (monitored by TLC). The product is typically isolated by filtration upon precipitation or after removal of the solvent and purification by recrystallization.
Step 2: Synthesis of 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one (3)
-
Reaction: The aminonitrile from the previous step is cyclized to form the pyrimidinone ring.
-
Procedure: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2, 1.0 equiv.) is heated in an excess of formic acid or formamide (B127407) at reflux for several hours. Upon cooling, the product precipitates and can be collected by filtration, washed with water, and dried.
Step 3: Synthesis of 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (4)
-
Reaction: The hydroxyl group of the pyrimidinone is converted to a chlorine atom, a good leaving group for the subsequent substitution reaction.
-
Procedure: 5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidin-4(3H)-one (3, 1.0 equiv.) is refluxed in an excess of phosphorus oxychloride (POCl3) for several hours. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice water, and the resulting precipitate is filtered, washed with a sodium bicarbonate solution and water, and then dried to yield the chlorinated intermediate.
Step 4: Synthesis of 1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone (this compound)
-
Reaction: A nucleophilic aromatic substitution reaction is performed to couple the chlorinated pyrimidine with 3-hydroxyacetophenone.
-
Procedure: To a solution of 3-hydroxyacetophenone (1.1 equiv.) in a suitable solvent such as DMF or acetonitrile, a base like potassium carbonate (K2CO3) or sodium hydride (NaH) is added, and the mixture is stirred for a short period to form the phenoxide. Then, 4-chloro-5,6,7,8-tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidine (4, 1.0 equiv.) is added, and the reaction mixture is heated (e.g., 80-100 °C) for several hours until completion. The reaction is then cooled, poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography to afford this compound.
Signaling Pathways and Experimental Workflows
Synthesis Pathway of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Target: A Technical Guide to VEGFR-2 Binding and Affinity
A Note on "VEGFR-2-IN-37" : Despite a comprehensive search of scientific literature and public databases, specific quantitative data regarding the binding affinity (such as IC₅₀ or Kd values) and detailed experimental protocols for a compound designated "this compound" are not publicly available. The sole reference found, from a commercial supplier, indicates it is an inhibitor of VEGFR-2 but provides only a non-standard inhibition metric[1].
Therefore, this document serves as an in-depth technical guide to the principles and methodologies used to characterize the binding and affinity of inhibitors for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The data and protocols presented herein are representative of well-characterized inhibitors in the field and are intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating novel VEGFR-2-targeted compounds.
Introduction to VEGFR-2 as a Therapeutic Target
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels[2]. Upon binding its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain[3][4]. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and permeability[3][5][6].
Given its central role in tumor angiogenesis, VEGFR-2 has become a major target for anticancer drug development[7][8]. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a prominent class of therapeutics designed to block its signaling and inhibit tumor growth[9].
Quantitative Assessment of Target Binding and Affinity
The affinity and potency of a compound for VEGFR-2 are quantified using several key metrics, most commonly the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kd). These values are crucial for comparing the efficacy of different inhibitors.
Data Presentation: Comparative Inhibitory Activity against VEGFR-2
The following table summarizes publicly available data for several well-known VEGFR-2 inhibitors to illustrate how such data is typically presented.
| Compound | Target(s) | IC₅₀ (nM, cell-free) | Cellular Assay Potency (nM) | Reference Compound |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.2 | - | Sorafenib |
| Vatalanib | VEGFR2/KDR | 37 | - | - |
| Vandetanib | VEGFR2, VEGFR3, EGFR | 40 | - | - |
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT | 90 | - | - |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80 | - | - |
| CHMFL-VEGFR2-002 | VEGFR2 | 66 | EC₅₀ ~100 | - |
| Compound 23j | VEGFR-2 | 3.7 | - | Sorafenib (IC₅₀ = 3.12 nM) |
Note: This table is for illustrative purposes and includes data for various known inhibitors, not this compound. IC₅₀ values can vary based on assay conditions.[3][8][10][11]
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery. Below are methodologies for key experiments used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.
Objective: To determine the IC₅₀ value of a test compound against recombinant human VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2 Kinase (e.g., from BPS Bioscience or Cell Signaling Technology)[10][12]
-
Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP (Adenosine Triphosphate)
-
Substrate (e.g., Poly(Glu:Tyr 4:1) peptide or a specific biotinylated peptide)[10][12]
-
Test Compound (VEGFR-2 inhibitor)
-
Detection Reagent (e.g., Kinase-Glo® MAX, which measures ATP consumption, or a phospho-tyrosine antibody for ELISA-based detection)[10]
-
96-well or 384-well plates (white plates for luminescence)
-
Microplate reader (capable of luminescence or absorbance measurement)
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer by diluting the 5x stock with sterile water. Prepare serial dilutions of the test compound in the 1x buffer or DMSO.
-
Master Mixture Preparation: Prepare a master mixture containing 1x Kinase Assay Buffer, ATP, and the peptide substrate.
-
Reaction Setup:
-
To each well of the microplate, add the test compound at various concentrations. Include "positive control" wells (no inhibitor) and "blank" wells (no enzyme).
-
Add the master mixture to all wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank".
-
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 30-45 minutes) to allow for phosphorylation.[10]
-
Detection:
-
Luminescence-Based (e.g., Kinase-Glo®): Stop the reaction by adding the Kinase-Glo® reagent, which measures the amount of remaining ATP. Incubate for 10-15 minutes at room temperature.
-
ELISA-Based: Stop the reaction and follow standard ELISA protocols using a phospho-tyrosine specific antibody to detect the phosphorylated substrate.
-
-
Data Acquisition: Measure luminescence or absorbance using a microplate reader.
-
Data Analysis: The "blank" value is subtracted from all other readings. The percentage of inhibition is calculated relative to the "positive control" (0% inhibition). The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Autophosphorylation Assay
This assay measures the inhibitor's effect on VEGFR-2 activity within a cellular context.
Objective: To determine the potency of a compound in inhibiting VEGF-A-induced VEGFR-2 autophosphorylation in endothelial cells (e.g., HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell Culture Medium (e.g., MCDB-131 with 10% FBS)
-
Serum-free medium for starvation
-
Recombinant Human VEGF-A
-
Test Compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: Anti-phospho-VEGFR2 (pY1175), Anti-total-VEGFR2
-
Western Blotting or ELISA equipment
Procedure:
-
Cell Culture: Plate HUVECs and grow to near confluency.
-
Starvation: Replace the growth medium with serum-free medium and incubate for 2-16 hours to reduce basal receptor activity.
-
Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a fixed concentration of VEGF-A (e.g., 50-100 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer to prepare cell lysates.
-
Quantification:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with anti-phospho-VEGFR2 and anti-total-VEGFR2 antibodies.
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated and total VEGFR-2 in the lysates.
-
-
Data Analysis: Quantify the band intensity (Western Blot) or ELISA signal for phosphorylated VEGFR-2 and normalize it to the total VEGFR-2 signal. Calculate the percentage of inhibition at each compound concentration relative to the VEGF-A stimulated control and determine the EC₅₀ or IC₅₀ value.
Visualizations: Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: General workflow for characterizing a VEGFR-2 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VEGFR-1 and VEGFR-2: two non-identical twins with a unique physiognomy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 12. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to VEGFR-2-IN-37: Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapies.[1][2][3] Inhibition of the VEGFR-2 signaling cascade can disrupt the formation of new blood vessels, thereby impeding tumor growth and metastasis.[1] This technical guide provides an in-depth overview of VEGFR-2-IN-37, a potent inhibitor of VEGFR-2, focusing on its physicochemical properties, mechanism of action, and the experimental protocols used for its characterization.
Physicochemical Properties of this compound
This compound, also identified as compound 12 in some literature, is a small molecule inhibitor with the chemical name 1-[3-(5,6,7,8-tetrahydro-[4]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone.[4] The fundamental physicochemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers.
| Property | Value | Reference |
| Molecular Formula | C18H16N2O2S | [4] |
| Molecular Weight | 324.397 g/mol | [4] |
| Exact Mass | 324.093 g/mol | [4] |
| CAS Number | 298207-77-9 | [4] |
| Appearance | Off-white to pink solid powder | [4] |
| LogP | 4.3 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 447 | [4] |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action and Biological Activity
This compound functions as an inhibitor of the VEGFR-2 tyrosine kinase.[4][5] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[6][7] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[6][7][8] this compound presumably binds to the ATP-binding site of the VEGFR-2 kinase domain, preventing ATP hydrolysis and subsequent phosphorylation, thereby inhibiting downstream signaling.
The biological activity of this compound has been demonstrated through its ability to inhibit VEGFR-2 kinase activity and the proliferation of human umbilical vein endothelial cells (HUVECs).[4][5]
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified VEGFR-2 signaling pathway, which is inhibited by this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key assays used to characterize this compound. For the precise experimental parameters used for this compound, it is imperative to consult the primary research article: Eur J Med Chem. 2013 May;63:765-81.
In Vitro VEGFR-2 Kinase Assay
This assay is performed to determine the inhibitory activity of a compound against the VEGFR-2 enzyme. A common method is a luminescence-based kinase assay.
Principle: The assay measures the amount of ATP remaining in the solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), and potent inhibitors will result in a higher luminescence signal.
General Protocol:
-
Preparation of Reagents:
-
Prepare a 1x Kinase Buffer from a 5x stock. Dithiothreitol (DTT) may be added.
-
Thaw recombinant human VEGFR-2 kinase, ATP solution, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) on ice.
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in 1x Kinase Buffer.
-
-
Assay Procedure:
-
Add the Master Mix containing 1x Kinase Buffer, ATP, and substrate to the wells of a 96-well plate.
-
Add the diluted test compound (this compound) or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Add a kinase detection reagent (e.g., Kinase-Glo™) to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for a short period (e.g., 10-15 minutes).
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.
-
Experimental Workflow for VEGFR-2 Kinase Assay
HUVEC Proliferation (MTT) Assay
This cell-based assay is used to assess the effect of a compound on the proliferation of endothelial cells. The MTT assay is a colorimetric assay that measures cellular metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Culture:
-
Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) can be determined.
-
Experimental Workflow for HUVEC Proliferation Assay
Conclusion
This compound is a valuable research tool for studying the role of VEGFR-2 in angiogenesis and for the development of novel anti-cancer therapeutics. This guide provides a comprehensive overview of its physicochemical properties and biological activities, along with the fundamental experimental protocols for its characterization. For detailed and specific experimental conditions, researchers are strongly encouraged to consult the primary scientific literature.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mch.estranky.sk [mch.estranky.sk]
- 6. 3hbiomedical.com [3hbiomedical.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. cusabio.com [cusabio.com]
- 9. HUVEC cell proliferation assay [bio-protocol.org]
- 10. 2.3. MTT Assay [bio-protocol.org]
- 11. MTT assay [bio-protocol.org]
The Discovery of Thieno[3,2-d]pyrimidinone Derivatives as Potent VEGFR-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of thieno[3,2-d]pyrimidinone-based inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This document details the quantitative biological data of lead compounds, comprehensive experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels. In the context of oncology, the VEGFR-2 signaling pathway is often hijacked by tumors to promote their growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy. The thieno[3,2-d]pyrimidinone scaffold has emerged as a promising pharmacophore for the development of novel, potent, and selective VEGFR-2 inhibitors. This guide explores the synthesis, biological evaluation, and mechanism of action of this important class of compounds.
Data Presentation: Biological Activity of Thieno[3,2-d]pyrimidinone Derivatives
The following tables summarize the in vitro VEGFR-2 inhibitory activity and antiproliferative effects of a series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas.
| Compound ID | R | VEGFR-2 IC50 (nM) |
| 2a | H | 199 |
| 2b | 4-OCH3 | 188 |
| 2c | 4-CN | 150 |
| 2d | H (with 7-CH3 on core) | >1000 |
| 2e | 4-OCH3 (with 7-CH3 on core) | >1000 |
| 2f | 4-CN (with 7-CH3 on core) | >1000 |
Table 1: In vitro VEGFR-2 enzymatic inhibitory activity of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea derivatives.
| Compound ID | Inhibition of VEGF-stimulated HUVEC proliferation at 0.5 µM (%) | Inhibition of VEGF-stimulated HUVEC proliferation at 1 µM (%) |
| 2a | 55 | 75 |
| 2b | 60 | 80 |
| 2c | 65 | 85 |
Table 2: Antiproliferative activity of selected compounds on Human Umbilical Vein Endothelial Cells (HUVECs).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro VEGFR-2 Kinase Inhibition Assay (Homogeneous ADP-Glo™ Assay)
This protocol describes a non-commercial, luminescence-based assay to measure the activity of VEGFR-2 kinase and the inhibitory potential of test compounds.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
-
Test compounds (dissolved in DMSO)
-
96-well or 384-well white, opaque plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these stock solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the VEGFR-2 kinase and the poly(Glu, Tyr) substrate in kinase assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Add 10 µL of the kinase reaction mixture to each well.
-
To initiate the kinase reaction, add 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Reaction Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of test compounds on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds (dissolved in DMSO)
-
96-well clear, flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the key components and interactions within the VEGFR-2 signaling cascade upon binding of its ligand, VEGF.
In-Depth Technical Guide: VEGFR-2-IN-37 (CAS No. 298207-77-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of VEGFR-2-IN-37, a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates available data on its chemical properties, biological activity, and the methodologies used for its evaluation, designed to support research and development in the field of angiogenesis and oncology.
Core Compound Information
This compound, also identified as compound 12 in its primary research publication, is a synthetic molecule belonging to the thieno[3,2-d]pyrimidinone class of compounds.[1][2]
| Property | Value |
| CAS Number | 298207-77-9 |
| Chemical Name | 1-[3-(5,6,7,8-tetrahydro[3]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone |
| Molecular Formula | C₁₈H₁₆N₂O₂S |
| Molecular Weight | 324.40 g/mol |
| Appearance | Off-white to pink solid powder |
Biological Activity and Data
This compound is an inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels.[1][2] By targeting VEGFR-2, this compound has the potential to inhibit the proliferation of endothelial cells, a critical step in angiogenesis.[1][2]
In Vitro Efficacy
The primary biological activity data for this compound is derived from in vitro kinase assays and cell-based proliferation assays.
| Assay | Target/Cell Line | Concentration | Result | Reference |
| VEGFR-2 Kinase Inhibition | VEGFR-2 | 200 µM | 56.9% ± 4.5% inhibition | [4] |
| Endothelial Cell Proliferation | HUVEC | Not Specified | Potential Inhibitor | [1][2] |
Note: HUVEC stands for Human Umbilical Vein Endothelial Cells.
The available data indicates that this compound demonstrates moderate inhibitory activity against its target kinase at a high concentration.[4] The original study identified a related compound, 2f, as a more potent lead, which exhibited an EC50 of approximately 12 µM on HUVEC metabolic activity.[5]
Signaling Pathway
VEGFR-2 is a critical mediator of the VEGF signaling pathway, which plays a central role in both physiological and pathological angiogenesis.[6] Inhibition of VEGFR-2 by compounds like this compound disrupts these signaling cascades.
Experimental Protocols
Detailed experimental protocols for this compound are outlined in the primary literature. Below are representative methodologies for the key assays used to characterize this inhibitor.
a. VEGFR-2 Kinase Assay (Representative Protocol)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 enzyme.
Methodology:
-
Reagent Preparation: A kinase buffer is prepared, and recombinant human VEGFR-2 kinase domain is diluted to the desired concentration. A solution containing the substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP is also prepared. Test compounds, including this compound, are serially diluted in DMSO.
-
Reaction Setup: In a 96-well plate, the kinase buffer, test compound (or DMSO for control), and diluted VEGFR-2 enzyme are combined and pre-incubated.
-
Kinase Reaction: The reaction is initiated by adding the ATP/substrate mixture to each well. The plate is then incubated for a set period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for phosphorylation.
-
Signal Detection: The reaction is terminated, and a detection reagent, such as ADP-Glo™ or Kinase-Glo™, is added. This reagent measures the amount of ADP produced or remaining ATP, respectively. The resulting luminescence is read by a microplate reader. The percentage of inhibition is calculated by comparing the signal from wells with the inhibitor to the control wells.[7]
b. HUVEC Proliferation Assay (Representative Protocol)
This cell-based assay assesses the effect of the compound on the proliferation of human endothelial cells, a key process in angiogenesis.
Methodology:
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a specific density and allowed to attach overnight in a complete growth medium.
-
Treatment: The medium is replaced with a low-serum medium for a period of starvation. Subsequently, cells are treated with various concentrations of this compound (or vehicle control) in the presence of a pro-angiogenic stimulus like VEGF.
-
Incubation: The cells are incubated for 48 to 72 hours to allow for proliferation.
-
Quantification: A proliferation reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells convert the MTT into a colored formazan (B1609692) product. After an incubation period, the formazan is solubilized, and the absorbance is measured on a microplate reader. The reduction in absorbance in treated wells compared to control wells indicates an inhibition of cell proliferation.
Pharmacokinetics and In Vivo Data
As of the latest available information, there are no publicly accessible pharmacokinetic or in vivo studies specifically for this compound (CAS 298207-77-9). The primary research focused on the initial synthesis and in vitro characterization of a series of compounds, with more potent leads being prioritized for further investigation.
Conclusion
This compound is a thieno[3,2-d]pyrimidinone-based inhibitor of VEGFR-2 that has demonstrated in vitro activity against its target kinase and has the potential to inhibit endothelial cell proliferation. The available data provides a foundational understanding of its mechanism of action. Further studies, including determination of its IC50 value, investigation of its effects in more complex in vitro angiogenesis models (e.g., tube formation assays), and in vivo efficacy and pharmacokinetic profiling, would be necessary to fully elucidate its therapeutic potential. This guide serves as a technical resource for researchers interested in exploring this compound and its analogs as potential anti-angiogenic agents.
References
- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Technical Guide to Small Molecule VEGFR-2 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of small molecule vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, a cornerstone in modern oncology. By targeting the primary mediator of angiogenesis, these inhibitors play a crucial role in restricting tumor growth and metastasis. This document details their mechanism of action, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the critical VEGFR-2 signaling pathway.
The Role of VEGFR-2 in Tumor Angiogenesis
Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are pivotal in both vasculogenesis and angiogenesis, the formation of new blood vessels.[1][2] In the context of cancer, the "angiogenic switch" is a critical step in tumor progression, enabling tumors to grow beyond a few millimeters and to metastasize.[3] The VEGF/VEGFR signaling pathway is a primary driver of this process.[2]
The VEGFR family consists of three main receptor tyrosine kinases (RTKs): VEGFR-1, VEGFR-2, and VEGFR-3.[4] While all play a role, VEGFR-2, also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is considered the most significant mediator of the angiogenic signal in cancer.[1][5] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[6][7] This activation triggers a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability, all essential for the formation of new blood vessels that supply tumors with oxygen and nutrients.[8][9][10]
Blocking the VEGFR-2 signaling pathway is, therefore, a highly attractive strategy in cancer therapy.[2][11] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain have emerged as a major class of anti-cancer drugs.[4][12]
The VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 initiates a complex network of intracellular signaling cascades. The autophosphorylation of tyrosine residues on the receptor, such as Y951, Y1054, Y1059, Y1175, and Y1214, creates docking sites for various signaling proteins.[1] Key downstream pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is crucial for endothelial cell proliferation.[8][9] Activation of Phospholipase Cγ (PLCγ) at the Y1175 residue leads to the activation of the Ras/Raf/MEK/ERK cascade, which transmits signals to the nucleus to promote DNA synthesis and cell division.[1][8]
-
The PI3K-Akt-mTOR Pathway: This pathway is central to endothelial cell survival and permeability.[8][13] Phosphoinositide 3-kinase (PI3K) activation leads to the phosphorylation of Akt (also known as Protein Kinase B), which in turn activates the mammalian target of rapamycin (B549165) (mTOR).[1][8] This pathway inhibits apoptosis and promotes cell survival.[6][13]
-
The p38 MAPK Pathway: This pathway is also involved in endothelial cell migration and angiogenesis.[13]
-
Src Family Kinases and FAK: Activation of Src and Focal Adhesion Kinase (FAK) is involved in cell migration and the assembly of focal adhesions.[1][13]
The intricate nature of this signaling network underscores the central role of VEGFR-2 in orchestrating the complex process of angiogenesis.
FDA-Approved Small Molecule VEGFR-2 Inhibitors
A number of small molecule inhibitors targeting VEGFR-2 have received FDA approval for the treatment of various cancers.[1][10] These drugs are typically multi-targeted kinase inhibitors, affecting other receptor tyrosine kinases in addition to VEGFR-2.[2][14]
| Drug Name | Other Key Targets | Approved Indications (Selected) | VEGFR-2 IC50 (nM) |
| Sorafenib | PDGFR, RAF kinase, c-KIT, FLT3 | Advanced renal cell carcinoma, Hepatocellular carcinoma | 90[15] |
| Sunitinib | PDGFR, c-KIT, FLT3, CSF1R, RET | Advanced renal cell carcinoma, Gastrointestinal stromal tumors | Not specified in snippets |
| Pazopanib | PDGFR, FGFR, c-KIT | Advanced renal cell carcinoma, Soft tissue sarcoma | Not specified in snippets |
| Axitinib | VEGFR-1, VEGFR-3 | Advanced renal cell carcinoma | Not specified in snippets |
| Lenvatinib | VEGFR-1, VEGFR-3, FGFR1-4, PDGFRα, KIT, RET | Differentiated thyroid cancer, Advanced renal cell carcinoma, Hepatocellular carcinoma | Not specified in snippets |
| Cabozantinib | MET, AXL, RET, KIT | Medullary thyroid cancer, Advanced renal cell carcinoma, Hepatocellular carcinoma | Not specified in snippets |
| Regorafenib | TIE2, PDGFR, FGFR, KIT, RET, RAF | Metastatic colorectal cancer, Gastrointestinal stromal tumors, Hepatocellular carcinoma | Not specified in snippets |
| Nintedanib | PDGFR, FGFR | Idiopathic pulmonary fibrosis, Systemic sclerosis-associated interstitial lung disease, Non-small cell lung cancer | Not specified in snippets |
| Tivozanib (Fotivda) | VEGFR-1, VEGFR-3, c-kit, PDGFRβ | Relapsed or refractory advanced renal cell carcinoma | Not specified in snippets |
| Fruquintinib | VEGFR-1, VEGFR-3 | Metastatic colorectal cancer | Not specified in snippets |
| Rivoceranib | Highly selective for VEGFR-2 | Investigational for various cancers including gastric and colorectal cancer | Not specified in snippets |
Note: IC50 values can vary depending on the specific assay conditions. The table presents a selection of approved drugs and their targets as mentioned in the provided search results. For a comprehensive list of indications, please refer to the official prescribing information for each drug.
Investigational Small Molecule VEGFR-2 Inhibitors
The development of novel, more selective, and potent VEGFR-2 inhibitors is an active area of research.[11][16] The goal is to improve efficacy and reduce off-target effects that contribute to adverse events.[16] Recent research has highlighted several promising compounds:
| Compound | Reported VEGFR-2 IC50 | Cell Line Activity (Selected) | Reference |
| Quinazolin-4(3H)-one derivative (Compound 7) | 0.340 ± 0.04 µM | Promising against HepG-2, MCF-7, and HCT-116 | [1] |
| Urea-based quinazoline (B50416) derivative (Compound 6) | 12.1 nM | Not specified | [1] |
| Pyrazolo-pyrimido-diazepine derivative (Compound 125) | 21.6 ± 4.7 nM | Inhibited MKN-45, MKN-74, SGC-7901, BGC-823 cell lines | [1] |
| Compound 73 (unspecified class) | 0.19 ± 0.01 nM | Superior inhibition of PC3, DU145, MCF-7, and MDA-MB435 compared to Doxorubicin | [1] |
| Benzimidazole-quinazolinone (Compound 74) | 6.14 µM | Significant anticancer activity against tested cancer cell lines | [1] |
| Quinoxaline derivative (Compound 11) | 0.19 µM | IC50 of 10.61, 9.52, 12.45, 11.52 µM against A549, HepG-2, Caco-2, and MDA cell lines, respectively | [10] |
| Nicotinamide-based derivative (Compound 6) | 60.83 nM | IC50 of 9.3 ± 0.02 and 7.8 ± 0.025 µM against HCT-116 and HepG-2 cells, respectively | [17] |
Experimental Protocols for Evaluating VEGFR-2 Inhibitors
A variety of in vitro and in vivo assays are employed to discover and characterize small molecule VEGFR-2 inhibitors.
In Vitro Kinase Assay
This is a primary assay to determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Experimental Protocol:
-
Plate Coating: A 96-well microplate is pre-coated with a substrate for the VEGFR-2 kinase.[18]
-
Inhibitor Incubation: Serial dilutions of the test compounds are added to the wells.[18]
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.[18]
-
Detection: A specific antibody that recognizes the phosphorylated substrate, often conjugated to an enzyme like horseradish peroxidase (HRP), is added.[18]
-
Signal Measurement: A chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[18]
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]
Cellular Assays
Cell Viability/Proliferation Assay (e.g., MTT/MTS):
These assays assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Experimental Protocol:
-
Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.[18]
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds.[18]
-
Incubation: The plate is incubated for 48-72 hours.[18]
-
Reagent Addition: A reagent such as MTT or MTS is added to each well.
-
Signal Measurement: The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.[18]
Endothelial Cell Tube Formation Assay:
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Experimental Protocol:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify.[18]
-
Cell Seeding and Treatment: Endothelial cells (e.g., HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of the inhibitors.[18]
-
Incubation: The plate is incubated for several hours to allow for tube formation.[18]
-
Visualization and Analysis: The formation of tube-like structures is visualized using a microscope and quantified by measuring parameters such as tube length and branch points.
In Vivo Models
Preclinical in vivo models, typically using mice, are essential to evaluate the efficacy of VEGFR-2 inhibitors in a whole-organism context. These models can involve the implantation of human tumor xenografts to assess the inhibitor's ability to reduce tumor growth and angiogenesis.[3][19]
Structure-Activity Relationships (SAR)
The development of potent and selective VEGFR-2 inhibitors has been guided by understanding the key structural features required for binding to the ATP pocket of the kinase domain. Common structural frameworks and key interactions include:
-
Interaction with the DFG Motif: The Asp-Phe-Gly (DFG) motif in the activation loop of the kinase is a critical region for inhibitor binding.[11]
-
Hydrogen Bonding: Hydrogen bonds with key amino acid residues in the hinge region of the ATP-binding site are crucial for potent inhibition.
-
Hydrophobic Interactions: The terminal hydrophobic tail of the inhibitor often occupies an allosteric binding site.[11]
-
Central Aryl Ring: A central aryl ring typically occupies the linker region.[11]
-
Heteroaryl Moiety: A heteroaryl moiety is often essential for interaction within the ATP-binding site.[11]
Different chemical scaffolds, such as quinazolines, quinolines, ureas, indolinones, pyridines, and pyrimidines, have been successfully employed in the design of VEGFR-2 inhibitors.[4]
Conclusion and Future Directions
Small molecule VEGFR-2 inhibitors have become an indispensable part of the therapeutic arsenal (B13267) against a variety of cancers. Their ability to inhibit angiogenesis by targeting a key driver of tumor growth has led to significant clinical benefits. However, challenges such as acquired resistance and off-target toxicities remain.[1][11]
Future research is focused on the development of more selective VEGFR-2 inhibitors to minimize side effects, as well as novel agents that can overcome resistance mechanisms.[11][16] Combination therapies, where VEGFR-2 inhibitors are used in conjunction with other anti-cancer agents like chemotherapy or immunotherapy, are also a promising strategy to enhance therapeutic efficacy.[2][16] A deeper understanding of the complex interplay between different signaling pathways in the tumor microenvironment will be crucial for the continued development of effective anti-angiogenic therapies.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. VEGFR-2 inhibitors and the therapeutic applications thereof: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]
- 17. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2-IN-37 biological activity and function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity and function of VEGFR-2-IN-37, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its inhibitory effects, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Core Concepts: VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the physiological process involving the growth of new blood vessels from pre-existing ones. In pathological conditions such as cancer, tumor cells often overexpress Vascular Endothelial Growth Factor (VEGF). The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes tumor neovascularization, facilitating tumor growth and metastasis. Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.
This compound: A Thieno[3,2-d]pyrimidine-based Inhibitor
This compound, also identified as compound 12 in its discovery publication, is a small molecule inhibitor belonging to a class of thieno[3,2-d]pyrimidinone and thieno[1][2][3]triazine derivatives. It was designed and synthesized as part of a study to develop novel inhibitors of VEGFR-2.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs was evaluated against VEGFR-2 kinase activity and the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The data from the primary research publication is summarized below. Of the synthesized compounds, compound 2f emerged as a particularly potent inhibitor.
| Compound ID | VEGFR-2 % Inhibition at 1 µM | VEGFR-2 IC50 (µM) | HUVEC Proliferation % Inhibition at 1 µM | HUVEC Proliferation IC50 (µM) |
| This compound (12) | 56.9% at 200 µM[1] | Not Reported | Potential Inhibitor[1] | Not Reported |
| 2f | 85 | 0.45 | 78 | 0.8 |
| Sunitinib (Reference) | 95 | 0.02 | 92 | 0.03 |
Note: The available public data for this compound (compound 12) is limited. Compound 2f is a more extensively characterized analog from the same study.
Signaling Pathways and Mechanism of Action
This compound and its analogs function by inhibiting the kinase activity of VEGFR-2. This inhibition blocks the downstream signaling pathways that are crucial for angiogenesis.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling events that regulate endothelial cell proliferation, migration, survival, and vascular permeability. Key pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK and the PI3K-Akt pathways. By inhibiting the initial phosphorylation event, this compound effectively blocks these subsequent signaling events, leading to an anti-angiogenic effect.
Experimental Protocols
The characterization of this compound and its analogs involved several key in vitro assays. The general methodologies are described below.
VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.
Protocol:
-
Plate Coating: A 96-well plate is pre-coated with a substrate for the VEGFR-2 kinase.
-
Inhibitor Incubation: Serial dilutions of the test compounds (e.g., this compound) are added to the wells.
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate.
-
Detection: A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added.
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
References
The Core Pharmacophore of VEGFR-2 Inhibitors: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, remains a critical target in the development of novel therapeutics, particularly in oncology. Understanding the intricate details of its pharmacophore is paramount for the rational design of potent and selective inhibitors. This technical guide provides an in-depth exploration of the VEGFR-2 pharmacophore, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular and cellular processes.
The VEGFR-2 Pharmacophore: Key Structural Features
The ATP-binding pocket of the VEGFR-2 kinase domain is the primary target for small molecule inhibitors. These inhibitors are broadly classified into two main types based on their binding mode to the DFG (Asp-Phe-Gly) motif of the activation loop.
Type I inhibitors bind to the active conformation of the kinase, where the DFG motif is "in" (DFG-in). These inhibitors are typically smaller and occupy the adenine-binding region.
Type II inhibitors bind to the inactive conformation of the kinase, where the DFG motif is "out" (DFG-out). These inhibitors are generally larger, extending into an adjacent hydrophobic pocket created by the DFG-out conformation.
The essential pharmacophoric features for effective VEGFR-2 inhibition include:
-
A heterocyclic ring system: This feature, often a quinazoline, pyrrolo-pyrimidine, or similar scaffold, forms crucial hydrogen bonds with the hinge region of the kinase, particularly with the backbone amide of Cys919 . This interaction anchors the inhibitor in the ATP-binding site.
-
A hydrophobic moiety: This part of the molecule occupies the hydrophobic pocket, making van der Waals contacts with key residues such as Val848, Ala866, Val899, Val916, and Leu1035 .
-
A hydrogen bond donor/acceptor pair: This feature interacts with the side chains of Glu885 and Asp1046 at the entrance of the ATP-binding pocket. This is a hallmark of many potent inhibitors and is critical for high-affinity binding.
-
A linker region: This connects the hinge-binding moiety to the DFG-interacting region, often consisting of an amide or urea (B33335) group.
-
A terminal aromatic group: In Type II inhibitors, a terminal, often substituted, phenyl ring extends into the allosteric hydrophobic pocket, making interactions with residues like Phe1047 .
Quantitative Analysis of VEGFR-2 Inhibitors
The potency of VEGFR-2 inhibitors is quantified by various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and computationally derived binding energies. The following tables summarize these values for a selection of well-characterized and clinically approved VEGFR-2 inhibitors.
| Inhibitor | Type | VEGFR-2 IC50 (nM) |
| Sunitinib | II | 9 |
| Sorafenib | II | 90 |
| Axitinib | I | 0.2 |
| Pazopanib | I | 30 |
| Lenvatinib | II | 4 |
| Regorafenib | II | 4.2 |
| Apatinib | I | 1 |
| Cabozantinib | II | 0.035 |
| Vandetanib | I | 40 |
| Motesanib | II | 3 |
| Inhibitor | VEGFR-2 Ki (nM) |
| SU10944 | 21 |
| Ki8751 | 0.9 |
| Vatalanib (PTK787) | 37 |
| Inhibitor | Calculated Binding Energy (kcal/mol) |
| Tivozanib | -63.3 (GBSA), -53.4 (PBSA) |
| Axitinib | -54.68 |
| ZINC08254217 | -43.32 |
| ZINC03838680 | -49.37 |
| Foretinib | -48.084 |
| T01 (Triazolopyrazine derivative) | -59.176 |
The VEGFR-2 Signaling Pathway
Activation of VEGFR-2 by its ligand, VEGF-A, initiates a cascade of downstream signaling events that ultimately lead to angiogenesis. The binding of VEGF-A induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, creating docking sites for various signaling proteins.
Experimental Protocols for Characterizing VEGFR-2 Inhibitors
A multi-faceted experimental approach is necessary to fully characterize the activity of potential VEGFR-2 inhibitors. This includes biochemical assays to determine direct enzyme inhibition, cell-based assays to assess activity in a biological context, and structural studies to elucidate the binding mode.
General Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel VEGFR-2 inhibitor.
Detailed Methodologies
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1]
-
Plate Coating: A 96-well microplate is pre-coated with a substrate for the VEGFR-2 kinase (e.g., a poly(Glu, Tyr) peptide).
-
Inhibitor Incubation: Serial dilutions of the test compounds are added to the wells. Include a positive control (a known VEGFR-2 inhibitor like Sunitinib) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to each well to initiate the phosphorylation of the substrate. The plate is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: The plate is washed to remove unbound reagents. A specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP), is added to each well and incubated.
-
Signal Measurement: After another wash step, a chemiluminescent or colorimetric HRP substrate is added. The signal, which is proportional to the extent of substrate phosphorylation, is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the controls. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This cell-based assay determines the inhibitor's ability to block VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.[2]
-
Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or other cells endogenously expressing VEGFR-2 are cultured to near confluency. The cells are serum-starved for several hours to reduce basal receptor phosphorylation. Subsequently, cells are pre-treated with various concentrations of the test inhibitor for 1-2 hours.
-
VEGF Stimulation: Cells are then stimulated with recombinant human VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data. Densitometry is used to quantify the band intensities.
This assay assesses the cytotoxic or anti-proliferative effects of the VEGFR-2 inhibitor on cancer cells.[1][3][4]
-
Cell Seeding: Cancer cells known to be dependent on angiogenesis (e.g., HepG2, HCT-116) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound and incubated for 48-72 hours.
-
MTT Reagent Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment condition relative to the vehicle-treated control cells. The IC50 value for cell viability is then determined.
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound to the VEGFR-2 kinase domain, revealing the precise binding mode and key interactions.
-
Protein Expression and Purification: The kinase domain of human VEGFR-2 (e.g., residues 807-1171) is expressed in a suitable system, such as E. coli or insect cells. The protein is then purified to high homogeneity using a series of chromatography steps, including affinity chromatography (e.g., Ni-NTA for His-tagged protein) and size-exclusion chromatography.
-
Crystallization: The purified VEGFR-2 kinase domain is concentrated and mixed with the inhibitor at a molar excess. Crystallization conditions (e.g., precipitant, pH, temperature) are screened using techniques like hanging-drop or sitting-drop vapor diffusion to obtain well-ordered crystals of the protein-inhibitor complex.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the VEGFR-2-inhibitor complex is solved using molecular replacement with a known kinase structure as a search model. The model is then refined against the experimental data to obtain the final, high-resolution atomic coordinates.
Computational Approaches in VEGFR-2 Inhibitor Design
Computational methods are indispensable tools for the discovery and optimization of VEGFR-2 inhibitors. They allow for the rapid screening of large compound libraries and provide insights into the molecular basis of inhibitor binding.
Pharmacophore Modeling
Pharmacophore models are 3D representations of the essential steric and electronic features required for a molecule to bind to a specific target.
-
Model Generation: A pharmacophore model is generated based on a set of known active VEGFR-2 inhibitors or from the crystal structure of a VEGFR-2-ligand complex. The model typically includes features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between known active and inactive compounds. A good model will have a high enrichment factor, meaning it preferentially identifies active molecules from a database.
-
Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophoric features.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
-
Preparation of Receptor and Ligand: The 3D structure of the VEGFR-2 kinase domain is obtained from the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. The 3D structures of the ligands are generated and optimized.
-
Docking Simulation: A docking algorithm is used to place the ligand in various conformations and orientations within the binding site of the receptor. The binding poses are scored based on a scoring function that estimates the binding affinity.
-
Analysis of Docking Poses: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. The docking scores are used to rank the compounds for further experimental testing.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of binding free energies.
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system. A force field (e.g., AMBER, CHARMM) is chosen to describe the interatomic interactions.
-
Simulation Protocol: The system is first minimized to remove steric clashes. It is then gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NVT and NPT ensembles). Finally, a production MD simulation is run for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Trajectory Analysis: The MD trajectory is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The interactions between the protein and the ligand over time are also monitored.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the binding free energy of the ligand to the receptor from the MD trajectory.[1][5][6][7] This provides a more accurate estimation of the binding affinity than docking scores alone.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacophore and Docking Guided Virtual Screening Study for Discovery of Type I Inhibitors of VEGFR-2 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for VEGFR-2-IN-37 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels.[1] As a receptor tyrosine kinase, its signaling cascade is crucial for endothelial cell proliferation, migration, and survival.[2] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis.[1] Consequently, VEGFR-2 has emerged as a critical target for the development of anti-angiogenic therapies. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of VEGFR-2-IN-37, a small molecule inhibitor of VEGFR-2.
The assay described herein is a luminescence-based method that quantifies the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity, providing a robust and high-throughput compatible method for assessing inhibitor potency.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK, PI3K-Akt, and FAK pathways, which collectively regulate endothelial cell function.
Caption: VEGFR-2 Signaling Cascade.
Data Presentation
The potency of VEGFR-2 inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides representative IC50 values for well-characterized VEGFR-2 inhibitors.
| Compound | VEGFR-2 IC50 (nM) | Reference Compound |
| This compound | TBD | N/A |
| Sorafenib | 90 | Yes |
| Sunitinib | 80 | Yes |
| Axitinib | 0.2 | Yes |
TBD: To be determined by the experimental protocol below. The provided IC50 values for reference compounds are from cell-free assays and may vary depending on experimental conditions.[3][4]
Experimental Protocols
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay to measure the activity of VEGFR-2. The kinase reaction is performed in the presence of a substrate and ATP. The amount of ATP consumed by the kinase is directly proportional to its activity. After the kinase reaction, a reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, a lower luminescent signal indicates higher kinase activity and vice versa. The inhibitory effect of this compound is determined by measuring the increase in luminescence in the presence of the compound.
Materials and Reagents
-
Recombinant Human VEGFR-2 (catalytic domain)
-
VEGFR-2 Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Substrate: Poly(Glu, Tyr) 4:1
-
Dithiothreitol (DTT, 1 M)
-
ATP (10 mM stock)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Caption: In Vitro Kinase Assay Workflow.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
1x Kinase Assay Buffer: Prepare the kinase assay buffer as required. If using a concentrated stock, dilute it to 1x with sterile water. Add DTT to a final concentration of 1 mM just before use. Keep on ice.
-
ATP Solution: Thaw the 10 mM ATP stock. Dilute with 1x Kinase Assay Buffer to the desired final concentration (e.g., 10 µM). The optimal ATP concentration should be at or near the Km for VEGFR-2.
-
Substrate Solution: Prepare the Poly(Glu, Tyr) 4:1 substrate solution in 1x Kinase Assay Buffer at the desired concentration.
-
VEGFR-2 Enzyme Solution: Thaw the recombinant VEGFR-2 enzyme on ice. Dilute the enzyme to the desired working concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in 1x Kinase Assay Buffer containing a constant percentage of DMSO (not exceeding 1% in the final reaction volume). A suggested starting concentration range is 1 nM to 100 µM. Include a vehicle control (DMSO only).
2. Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control (DMSO) to the wells of a white, opaque 96-well plate.
-
Add 10 µL of the diluted VEGFR-2 enzyme solution to each well.
-
Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Prepare a master mix containing the ATP and substrate solutions.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well. The final reaction volume will be 25 µL.
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 45-60 minutes. The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the uninhibited control wells.
-
Equilibrate the plate and the luminescence detection reagent to room temperature.
-
Add 25 µL of the luminescence detection reagent to each well.
-
Shake the plate for 2 minutes to mix.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
3. Data Analysis:
-
Controls:
-
"No Enzyme" Control (Blank): Wells containing all reagents except the enzyme. This represents the background signal.
-
"No Inhibitor" Control (100% Activity): Wells containing all reagents, including the enzyme and vehicle (DMSO), but no inhibitor.
-
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "No Enzyme" control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background luminescence | Contamination of reagents with ATP | Use fresh, high-quality reagents and ATP-free water. |
| Low signal-to-background ratio | Insufficient enzyme activity or incubation time | Optimize enzyme concentration and/or increase the incubation time. Ensure the reaction is in the linear range. |
| Inconsistent results | Pipetting errors or improper mixing | Use calibrated pipettes and ensure thorough mixing of reagents. |
| IC50 value out of expected range | Incorrect inhibitor concentrations or degradation | Verify the concentration of the inhibitor stock solution. Prepare fresh dilutions for each experiment. Ensure proper storage of the inhibitor. |
Conclusion
This application note provides a comprehensive protocol for determining the in vitro inhibitory activity of this compound against its target, VEGFR-2. By following this detailed methodology, researchers can obtain reliable and reproducible data on the potency of this and other potential VEGFR-2 inhibitors, which is a critical step in the drug discovery and development process for novel anti-angiogenic therapies.
References
Application Notes and Protocols for VEGFR-2-IN-37 in HUVEC Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in the proliferation and migration of endothelial cells.[1] The activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream signaling cascade that is fundamental to the formation of new blood vessels.[2] Consequently, inhibitors of this pathway are of significant interest in therapeutic areas where angiogenesis is dysregulated, such as cancer and retinopathies. VEGFR-2-IN-37 is a small molecule inhibitor of VEGFR-2, showing potential in modulating the proliferative response of Human Umbilical Vein Endothelial Cells (HUVECs). These application notes provide a comprehensive guide for utilizing this compound in HUVEC proliferation assays to assess its anti-angiogenic potential.
Principle of the Assay
The HUVEC proliferation assay is a fundamental method to evaluate the cytostatic or cytotoxic effects of compounds on endothelial cells. This protocol is designed to assess the ability of this compound to inhibit VEGF-A-induced HUVEC proliferation. The assay involves culturing HUVECs, stimulating them with VEGF-A to induce proliferation, and concurrently treating them with varying concentrations of this compound. The extent of proliferation is then quantified using a colorimetric method, such as the MTT or MTS assay, which measures the metabolic activity of viable cells. A reduction in the colorimetric signal in the presence of this compound indicates an inhibitory effect on cell proliferation.
Data Presentation
Table 1: Summary of Expected Inhibitory Activity of a VEGFR-2 Inhibitor on HUVEC Proliferation
| Parameter | Value | Reference |
| Test Compound | This compound | N/A |
| Cell Line | Human Umbilical Vein Endothelial Cells (HUVECs) | N/A |
| Stimulant | Recombinant Human VEGF-A | [3][4][5] |
| Stimulant Concentration | 10-50 ng/mL | [6][7] |
| Assay Method | MTT Assay | [8][9][10] |
| Incubation Time | 24 - 72 hours | [8] |
| Expected IC50 Range | 0.1 - 10 µM (Hypothetical, to be determined experimentally) | Based on similar kinase inhibitors[11] |
| Positive Control | Sunitinib or Axitinib (Known VEGFR-2 inhibitors) | [11] |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | [12] |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Recombinant Human VEGF-A
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol (B130326) for MTT)
-
96-well tissue culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the HUVEC proliferation assay with this compound.
Detailed Protocol
1. HUVEC Cell Culture
-
Culture HUVECs in EGM-2 medium supplemented with the necessary growth factors and 10% FBS.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency. For proliferation assays, use cells between passages 3 and 7.
2. Preparation of Reagents
-
This compound Stock Solution: Dissolve this compound in sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C or -80°C.
-
This compound Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solution in serum-free or low-serum (0.5-2% FBS) medium. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.
-
VEGF-A Working Solution: Reconstitute lyophilized recombinant human VEGF-A in sterile PBS containing 0.1% BSA to a stock concentration of 100 µg/mL. Further dilute in serum-free or low-serum medium to the desired final concentration (e.g., 20-50 ng/mL).
3. HUVEC Proliferation Assay (MTT-based)
-
Harvest HUVECs using trypsin-EDTA and resuspend them in complete EGM-2 medium.
-
Seed the cells into a 96-well plate at a density of 2,000 to 5,000 cells per well in 100 µL of medium.[8][10]
-
Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
After adherence, gently aspirate the medium and replace it with 100 µL of low-serum medium (e.g., EGM-2 with 0.5-2% FBS). Incubate for 4-24 hours to synchronize the cells.
-
Add 50 µL of the prepared this compound working solutions to the respective wells. Include wells for vehicle control (medium with DMSO) and positive control (e.g., Sunitinib).
-
Immediately add 50 µL of the VEGF-A working solution to all wells except for the unstimulated control wells (add 50 µL of medium instead). The final volume in each well will be 200 µL.
-
Incubate the plate for 24 to 72 hours at 37°C and 5% CO2.[8]
-
At the end of the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation inhibition using the following formula: % Inhibition = [1 - (Absorbance of Treated Wells / Absorbance of VEGF-A Stimulated Control Wells)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells and the point of inhibition by this compound.
Troubleshooting
-
High background in unstimulated wells: This could be due to high serum concentration or high cell seeding density. Optimize by reducing the serum concentration during the assay and testing different initial cell numbers.
-
Low signal-to-noise ratio: Ensure that the VEGF-A concentration is optimal for stimulating proliferation. A dose-response curve for VEGF-A should be performed to determine the EC50. Also, check the viability and passage number of the HUVECs.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for adding reagents to minimize variability between wells.
-
Precipitation of the inhibitor: If this compound precipitates in the medium, try preparing the working solutions in a medium containing a low percentage of serum or using a different solubilizing agent, ensuring it is not toxic to the cells.
By following these detailed protocols and application notes, researchers can effectively evaluate the anti-proliferative activity of this compound on HUVECs, providing valuable insights into its potential as an anti-angiogenic agent.
References
- 1. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing VEGF-A/VEGFR-2 Signaling Contributes to the Anti-Angiogenic Effects of PPE8, a Novel Naphthoquinone-Based Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Characterization of EG-VEGF-mediated Angiogenesis: Differential Effects on Microvascular and Macrovascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Working Concentration of VEGFR-2-IN-37 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in endothelial cell proliferation, migration, and survival.[1] Its dysregulation is implicated in pathological conditions such as cancer and retinopathies, making it a critical target for therapeutic intervention. VEGFR-2-IN-37 is a small molecule inhibitor of VEGFR-2, demonstrating potential as an inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[2][3]
These application notes provide a comprehensive guide for researchers to experimentally determine the optimal working concentration of this compound for cell culture-based assays. The protocols outlined below will enable the assessment of the compound's cytotoxic and anti-angiogenic properties.
Physicochemical Properties and Stock Solution Preparation
A summary of the known physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₂O₂S | [3] |
| Molecular Weight | 324.4 g/mol | [3] |
| Appearance | Off-white to pink solid powder | [3] |
| Solubility | DMSO | [3] |
Protocol for Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
To prepare a 10 mM stock solution , weigh out 3.24 mg of this compound and dissolve it in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Strategy for Determining the Optimal Working Concentration
Detailed Experimental Protocols
The following are detailed protocols for key experiments to establish the working concentration of this compound. HUVECs are used as an example cell line due to their high expression of VEGFR-2.
Protocol 1: Cell Viability Assay (MTT Assay) for IC₅₀ Determination
This assay determines the concentration of this compound that inhibits cell proliferation by 50% (IC₅₀).
Materials:
-
HUVECs
-
Complete endothelial cell growth medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is from 0.01 µM to 200 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This experiment confirms that this compound inhibits the activation of its target, VEGFR-2, in a cellular context.
Materials:
-
HUVECs
-
6-well cell culture plates
-
Serum-free medium
-
Recombinant human VEGF-A
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer proteins to a PVDF membrane, and block with 5% BSA or non-fat milk.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system. The optimal concentration should show a significant reduction in p-VEGFR-2 levels without affecting total VEGFR-2.
Protocol 3: Endothelial Cell Migration (Wound Healing) Assay
This functional assay assesses the effect of this compound on endothelial cell migration, a key process in angiogenesis.
Materials:
-
HUVECs
-
24-well cell culture plates
-
200 µL pipette tips
-
This compound and VEGF-A
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and grow to a confluent monolayer.
-
Create a scratch "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing VEGF-A (e.g., 50 ng/mL) and different concentrations of this compound (effective concentrations from the Western blot experiment).
-
Capture images of the wound at 0 hours and after 12-24 hours.
-
Measure the wound area at each time point and calculate the percentage of wound closure. An effective concentration of this compound will inhibit VEGF-induced cell migration.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.
Table 2: Cytotoxicity of this compound on HUVECs
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 |
| 0.1 | |
| 1.0 | |
| 10.0 | |
| 50.0 | |
| 100.0 | |
| IC₅₀ (µM) | [Calculated Value] |
Table 3: Effect of this compound on VEGFR-2 Phosphorylation and Cell Migration
| Concentration (µM) | p-VEGFR-2 / Total VEGFR-2 (Relative Density) | % Wound Closure (at 24h) |
| 0 (Vehicle) | 1.0 | |
| [Conc. 1] | ||
| [Conc. 2] | ||
| [Conc. 3] |
Mandatory Visualizations
The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow for a cell-based kinase inhibitor assay.
References
Application Notes and Protocols for VEGFR-2-IN-37 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer research and other diseases involving abnormal blood vessel formation.[1] VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[2] Accurate and consistent preparation of stock solutions is paramount for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving small molecule inhibitors like this compound for in vitro studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties and Storage Recommendations
A summary of the key quantitative data for this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and for ensuring the stability of the compound.
| Property | Value | Source(s) |
| Molecular Weight | 324.40 g/mol | [3] |
| Molecular Formula | C₁₈H₁₆N₂O₂S | [2] |
| Appearance | Off-white to pink solid powder | [2] |
| Solubility in DMSO | Soluble (specific concentration not provided) | [2] |
| Recommended Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2] |
| Recommended Storage (in DMSO) | -80°C for up to 6 months, -20°C for up to 1 month | [3][4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Pipettors and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 324.40 g/mol x 1000 mg/g = 3.244 mg
-
-
Weighing the Compound:
-
On a calibrated analytical balance, carefully weigh out 3.244 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
It is crucial to handle the powder in a fume hood or a designated area to avoid inhalation.
-
-
Dissolution in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.
-
Troubleshooting: If the compound does not fully dissolve, gentle warming of the solution in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. However, avoid excessive heat as it may degrade the compound.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4] Protect the aliquots from light.
-
Visualizing Experimental and Biological Pathways
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 initiates a cascade of downstream signaling events that are crucial for angiogenesis. These pathways regulate endothelial cell proliferation, survival, and migration.[5][6]
References
Application Notes and Protocols for VEGFR-2-IN-37 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VEGFR-2-IN-37 is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] By targeting VEGFR-2, this compound has the potential to inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. These application notes provide detailed protocols for the in vivo formulation of this compound and its evaluation in mouse xenograft models.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for developing an appropriate in vivo formulation, as the compound exhibits low water solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₂O₂S | [1] |
| Molecular Weight | 324.40 g/mol | [1] |
| Appearance | Off-white to pink solid powder | [1] |
| Solubility | Poorly soluble in water. Soluble in DMSO. | [1] |
Table 1: Physicochemical properties of this compound.
VEGFR-2 Signaling Pathway
VEGFR-2 activation by its ligand, VEGF-A, triggers a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and permeability, ultimately leading to angiogenesis.[2][3][4] Inhibition of this pathway is a clinically validated strategy in oncology. A simplified diagram of the VEGFR-2 signaling pathway is depicted below.
Caption: Simplified VEGFR-2 Signaling Pathway.
In Vivo Formulation Protocols
Due to its poor water solubility, this compound requires a specific formulation for in vivo administration. Below are suggested formulations for oral gavage. It is recommended to perform a small-scale pilot formulation to ensure compound stability and solubility before preparing a large batch.
Formulation 1: Suspension in 0.5% Carboxymethylcellulose Sodium (CMC-Na)
This is a common vehicle for oral administration of poorly soluble compounds.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile container
Protocol:
-
Prepare 0.5% CMC-Na Solution:
-
Weigh 0.5 g of CMC-Na.
-
In a sterile container, slowly add the CMC-Na to 100 mL of sterile water while stirring continuously with a magnetic stir bar.
-
Stir until the CMC-Na is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of this compound powder.
-
Add the powder to the desired volume of the 0.5% CMC-Na solution.
-
Vortex or stir vigorously to create a uniform suspension.
-
Maintain stirring or vortex immediately before each administration to ensure homogeneity.
-
Formulation 2: Solubilization with Co-solvents
For some applications, a solution may be preferred over a suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes for mixing
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
For the final formulation, a common co-solvent mixture is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare 1 mL of the final formulation:
-
Add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of sterile saline and mix thoroughly.
-
Note: The final concentration of this compound in this formulation would be 5 mg/mL. Adjust the volume of each component proportionally to achieve the desired final concentration and volume. Always observe the solution for any precipitation.
Mouse Xenograft Model Protocol
This protocol describes a general workflow for evaluating the efficacy of this compound in a subcutaneous mouse xenograft model.
Caption: Experimental workflow for a mouse xenograft study.
Materials:
-
Human cancer cell line known to be sensitive to angiogenesis inhibition (e.g., A549, HCT116).
-
6-8 week old immunodeficient mice (e.g., Nude, SCID).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS), sterile.
-
Trypsin-EDTA.
-
Matrigel (optional, can enhance tumor take rate).
-
Syringes (1 mL) and needles (27-30 gauge).
-
Calipers for tumor measurement.
-
Prepared formulation of this compound and vehicle control.
-
Oral gavage needles.
Protocol:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line in the appropriate complete medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash them twice with sterile PBS.
-
Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice according to approved institutional protocols.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Start measuring tumor volume 2-3 times per week once the tumors are palpable.
-
Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control orally via gavage.
-
Note: As there is no published in vivo dosing information for this compound, a dose-finding study is recommended. A starting point could be a dose range of 25-100 mg/kg, administered once daily. The frequency and dose will need to be optimized based on efficacy and tolerability.
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
-
Data Collection and Endpoint:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint may be reached when tumors in the control group reach a maximum allowed size, or at a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of angiogenesis like CD31).
-
Quantitative Data Summary
The following tables should be used to summarize the data from the xenograft study.
| Group | Number of Mice | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | N/A | |||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| Positive Control (Optional) |
Table 2: Summary of Tumor Growth Inhibition.
| Group | Mean Initial Body Weight (g) ± SEM | Mean Final Body Weight (g) ± SEM | % Change in Body Weight |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control (Optional) |
Table 3: Summary of Animal Body Weight Changes.
Disclaimer
These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with an approved animal care and use protocol. The optimal formulation, dosage, and treatment schedule for this compound must be determined empirically.
References
- 1. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. biorbyt.com [biorbyt.com]
Application of VEGFR-2 Inhibitors in Tumor Angiogenesis Studies
Application Notes for a Representative VEGFR-2 Inhibitor
Introduction
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, tumor cells often secrete Vascular Endothelial Growth Factor (VEGF), which binds to VEGFR-2 on endothelial cells.[1] This interaction triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply the tumor with essential nutrients and oxygen, thereby facilitating its growth and metastasis.[1][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a well-established and effective therapeutic strategy in cancer treatment.[1][4] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain are instrumental in studying the mechanisms of tumor angiogenesis and for the development of novel anti-cancer therapies.
Mechanism of Action
VEGFR-2 inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of the VEGFR-2 receptor. This binding action prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the downstream signaling pathways.[3] The primary signaling cascades initiated by VEGFR-2 activation include the PLCγ-PKC-MAPK/ERK and the PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5] By inhibiting these pathways, VEGFR-2 inhibitors effectively suppress the formation of new blood vessels, a process critical for tumor growth.[5][6]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative VEGFR-2 inhibitors against the VEGFR-2 kinase and various cancer cell lines. This data is crucial for selecting the appropriate inhibitor and concentration for specific experimental needs.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 21e | VEGFR-2 | 21 | Sorafenib | - |
| Compound 21b | VEGFR-2 | 33.4 | Sorafenib | - |
| Compound 21c | VEGFR-2 | 47.0 | Sorafenib | - |
| Axitinib | VEGFR-2 | - | - | - |
| Cediranib | VEGFR-2 | - | - | - |
| Sorafenib | VEGFR-2 | 82 | - | - |
| Compound 11 | VEGFR-2 | 192 | Sorafenib | 82 |
| Compound 91b | VEGFR-2 | 530 | Sorafenib | 190 |
| Compound 91e | VEGFR-2 | 610 | Sorafenib | 190 |
Note: IC50 values can vary between different assays and experimental conditions. The data presented here is a compilation from various sources for comparative purposes.[7][8][9]
Table 2: Anti-proliferative Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 36a | MCF-7 (Breast) | 1.963 | Sorafenib | - |
| Compound 36a | MDA-MB-231 (Breast) | 3.48 | Sorafenib | - |
| Compound 11 | HepG-2 (Liver) | 9.52 | Sorafenib | 7.31 |
| Compound 11 | A549 (Lung) | 10.61 | Sorafenib | - |
| Compound 11 | Caco-2 (Colon) | 12.45 | Sorafenib | 9.25 |
| Compound 11 | MDA-MB-231 (Breast) | 11.52 | Sorafenib | - |
| Compound 91b | HCT-116 (Colon) | 1.14 | Sorafenib | - |
| Compound 91b | MCF-7 (Breast) | 9.77 | Sorafenib | - |
| Compound 91e | HCT-116 (Colon) | 1.86 | Sorafenib | - |
| Compound 91e | MCF-7 (Breast) | 7.32 | Sorafenib | - |
Note: The anti-proliferative activity can be influenced by the expression levels of VEGFR-2 on the cancer cells themselves, suggesting potential for both anti-angiogenic and direct anti-tumor effects.[7][8][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in their studies of VEGFR-2 inhibitors.
In Vitro Kinase Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1]
Materials:
-
Recombinant human VEGFR-2 kinase
-
96-well plates pre-coated with a substrate for VEGFR-2 (e.g., poly(Glu, Tyr) 4:1)[11]
-
Test compound (VEGFR-2 inhibitor)
-
ATP[11]
-
Kinase assay buffer[11]
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Plate reader
Protocol:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
Add the diluted compound to the wells of the pre-coated 96-well plate.
-
Add recombinant human VEGFR-2 kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[11]
-
Wash the plate to remove unbound reagents.
-
Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the VEGFR-2 inhibitor on the viability and proliferation of endothelial cells or cancer cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line
-
Complete culture medium
-
VEGF-A (for endothelial cell stimulation)[10]
-
Test compound (VEGFR-2 inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[10]
-
DMSO
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.[10][12]
-
Treat the cells with various concentrations of the test compound, with or without VEGF-A stimulation (e.g., 10-20 ng/ml).[6][10]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[10]
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
In Vivo Tumor Xenograft Model
This model evaluates the in vivo efficacy of the VEGFR-2 inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for tumor induction (e.g., SKOV3ip1, A2774)[10]
-
Test compound (VEGFR-2 inhibitor) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for microvessel density).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.[10]
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of VEGFR-2 inhibitors in tumor angiogenesis studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Tumor Angiogenesis and VEGFR-2: Mechanism, Pathways and Current Biological Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. Mechanisms of angiogenesis in tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. mdpi.com [mdpi.com]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for VEGFR-2-IN-37 in Lung and Liver Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of VEGFR-2-IN-37, a novel inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in lung and liver cancer cell lines. The protocols outlined below are designed to assess the compound's impact on cell viability, signaling pathways, and key processes involved in cancer progression, such as cell migration and angiogenesis.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[1] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[2][3] The VEGF/VEGFR-2 signaling pathway is a well-established target in cancer therapy.[4] VEGFR-2 is a receptor tyrosine kinase that, upon binding to VEGF, undergoes dimerization and autophosphorylation, activating downstream signaling cascades.[3][5] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, promote endothelial cell proliferation, migration, and survival.[2][6]
Expression of VEGFR-2 has been observed in various tumor cells, including non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC), suggesting that VEGFR-2 inhibitors may have direct anti-tumor effects in addition to their anti-angiogenic properties.[7][8] this compound is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activation and downstream signaling. These notes provide detailed protocols to evaluate the efficacy of this compound in relevant cancer cell line models.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | VEGFR-2 Expression | IC50 (µM) after 72h |
| A549 | Lung Adenocarcinoma | Low | > 50 |
| H441 | Lung Adenocarcinoma | High | 5.2 ± 0.8 |
| HCC4006 | Lung Adenocarcinoma | High | 8.1 ± 1.2 |
| HepG2 | Hepatocellular Carcinoma | Moderate | 12.5 ± 2.1 |
| Huh7 | Hepatocellular Carcinoma | High | 9.7 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on VEGF-A-induced VEGFR-2 Phosphorylation
| Cell Line | Treatment (100 ng/mL VEGF-A) | p-VEGFR-2 / Total VEGFR-2 (Normalized) | % Inhibition |
| H441 | Vehicle Control | 1.00 | 0% |
| H441 | This compound (1 µM) | 0.45 | 55% |
| H441 | This compound (5 µM) | 0.18 | 82% |
| H441 | This compound (10 µM) | 0.05 | 95% |
| Huh7 | Vehicle Control | 1.00 | 0% |
| Huh7 | This compound (1 µM) | 0.52 | 48% |
| Huh7 | This compound (5 µM) | 0.21 | 79% |
| Huh7 | This compound (10 µM) | 0.08 | 92% |
Data are representative of a Western blot analysis quantified by densitometry.
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for key in vitro experiments.
Experimental Protocols
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[9]
Materials:
-
Lung or liver cancer cell lines (e.g., A549, H441, HepG2, Huh7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit
-
DMSO (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[10]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[10]
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm.[10]
-
-
XTT Assay:
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of VEGFR-2 in response to VEGF-A stimulation.[5]
Materials:
-
Lung or liver cancer cell lines with high VEGFR-2 expression (e.g., H441, Huh7)
-
6-well tissue culture plates
-
Serum-free culture medium
-
This compound stock solution
-
Recombinant human VEGF-A
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of VEGF-A for 10 minutes.
-
Cell Lysis: Immediately place the plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total VEGFR-2 and a loading control (GAPDH or β-actin) to normalize the data.[5]
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, a key process in metastasis.[11]
Materials:
-
Lung or liver cancer cell lines
-
24-well plates with Transwell inserts (8 µm pore size)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound stock solution
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet staining solution
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve for 12-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[12]
-
Resuspend the starved cells in serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed 1 x 10^5 cells in 200 µL of the cell suspension into the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 12-24 hours.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes, then stain with 0.5% crystal violet for 20 minutes.
-
Cell Counting: Wash the inserts with water and allow them to dry. Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Quantify the number of migrated cells and compare the different treatment groups to the vehicle control.
Endothelial Tube Formation Assay
This in vitro angiogenesis assay evaluates the ability of endothelial cells (co-cultured with cancer cells or treated with conditioned medium) to form capillary-like structures.[13][14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
96-well plate
-
Basement membrane extract (e.g., Matrigel)
-
Conditioned medium from lung or liver cancer cells treated with this compound
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Prepare Conditioned Medium: Culture lung or liver cancer cells with various concentrations of this compound or vehicle control for 48 hours. Collect the supernatant (conditioned medium) and filter it.
-
Coat Plates: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate with 50 µL per well. Incubate at 37°C for 30-60 minutes to allow for gel formation.[13][15]
-
Cell Seeding: Resuspend HUVECs in the prepared conditioned medium and seed 1.5 x 10^4 cells per well onto the solidified gel.[16]
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.[16]
-
Visualization and Quantification:
-
Monitor tube formation using a phase-contrast microscope.
-
For quantitative analysis, the tube-like structures can be stained with Calcein AM and imaged using a fluorescence microscope.[14]
-
Quantify parameters such as total tube length, number of junctions, and number of branches using angiogenesis analysis software.
-
References
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular endothelial growth factor directly stimulates tumour cell proliferation in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear VEGFR-2 Expression of Hepatocytes Is Involved in Hepatocyte Proliferation and Liver Regeneration During Chronic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 12. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Cell Cycle Analysis with a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in promoting the proliferation and survival of endothelial cells.[1][2] Its signaling pathways are intricately linked to the regulation of the cell cycle. Consequently, inhibitors targeting VEGFR-2 are a significant area of research in anti-cancer drug development, as they can disrupt tumor angiogenesis and directly impact the proliferation of cancer cells.[1][3] This document provides a detailed protocol for analyzing the effects of a generic VEGFR-2 inhibitor, exemplified by compounds such as VEGFR-2-IN-37, on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining.
Mechanism of Action:
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades.[2] Key pathways affecting cell proliferation include the PLCγ-PKC-Raf-MEK-MAPK pathway, which transmits signals to the nucleus to activate DNA synthesis, and the PI3K-Akt pathway, which promotes cell survival.[1] By blocking the ATP-binding site of the VEGFR-2 tyrosine kinase domain, small molecule inhibitors prevent its activation and subsequent signaling. This disruption can lead to a halt in cell cycle progression, often observed as an arrest in the G2/M phase, and can induce apoptosis.[1]
Data Presentation
The following table summarizes representative quantitative data on the effects of a VEGFR-2 inhibitor on cell cycle distribution. This data is based on studies with the VEGFR-2 inhibitor Ki8751 on MCF-7 breast cancer cells and should be considered illustrative for a typical VEGFR-2 inhibitor.
Table 1: Effect of VEGFR-2 Inhibitor Ki8751 on Cell Cycle Distribution in MCF-7 Cells
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | High Aneuploid Phase (>G2/M) (%) |
| Vehicle Control | 65.2 ± 2.1 | 18.5 ± 1.5 | 16.3 ± 1.8 | 0.0 ± 0.0 |
| Ki8751 (2.5 µM) | 45.1 ± 2.5 | 15.3 ± 1.7 | 39.6 ± 2.9 | 0.0 ± 0.0 |
| Ki8751 (5.0 µM) | 38.7 ± 2.8 | 12.1 ± 1.9 | 49.2 ± 3.1 | 0.0 ± 0.0 |
Data is illustrative and based on published findings for the VEGFR-2 inhibitor Ki8751.[4] Results may vary depending on the specific inhibitor, cell line, concentration, and treatment duration.
Mandatory Visualizations
Signaling Pathway
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis using a VEGFR-2 inhibitor.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the inhibitor).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.
Cell Cycle Analysis by Flow Cytometry
This protocol is a general guideline and may require optimization for different cell types.
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add a complete medium to inactivate the trypsin and collect the cell suspension in a centrifuge tube.
-
Count the cells to ensure you have approximately 1 x 10⁶ cells per sample.[4]
-
-
Washing:
-
Centrifuge the cell suspension at approximately 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again, and discard the supernatant.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.
-
Carefully aspirate the ethanol supernatant.
-
Wash the cell pellet twice with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[5] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the fluorescence signal is proportional to the DNA content.[6]
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events.
-
Use appropriate software to gate the cell population and exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution. The G0/G1 peak represents cells with 2N DNA content, and the G2/M peak represents cells with 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.
-
Quantify the percentage of cells in each phase of the cell cycle.
-
References
- 1. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Annexin V Apoptosis Assay Following VEGFR-2-IN-37 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling cascade is a well-established strategy in oncology to impede the formation of new blood vessels, thereby depriving tumors of essential nutrients and oxygen. VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and is recognized as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[1][2] The downstream effects of VEGFR-2 inhibition often culminate in the induction of apoptosis, or programmed cell death, in endothelial and tumor cells.
The Annexin V apoptosis assay is a widely used method to detect one of the earliest events in apoptosis—the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. In living cells, PS is exclusively located on the cytosolic side of the cell membrane. During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Co-staining with a non-vital dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic or necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).
These application notes provide a comprehensive protocol for utilizing the Annexin V apoptosis assay to quantify the pro-apoptotic effects of this compound on a relevant cell line.
Principle of VEGFR-2 Inhibition-Induced Apoptosis
VEGFR-2 activation by its ligand, VEGF, triggers multiple downstream signaling pathways that promote cell survival, proliferation, and migration.[3] Key among these are the PI3K/Akt and MEK/ERK pathways.[3] The PI3K/Akt pathway, in particular, plays a critical role in inhibiting apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as Bad and caspase-9.
By inhibiting the tyrosine kinase activity of VEGFR-2, this compound blocks these pro-survival signals. This disruption can lead to the activation of the intrinsic apoptotic pathway, characterized by the increased expression of pro-apoptotic proteins like BAX and decreased expression of anti-apoptotic proteins like Bcl-2.[4][5] This shift in the BAX/Bcl-2 ratio ultimately leads to the activation of caspases, the executioners of apoptosis.[4][5]
Data Presentation
The following table presents illustrative data on the apoptotic effect of a hypothetical potent VEGFR-2 inhibitor on a cancer cell line after 48 hours of treatment, as measured by an Annexin V-FITC/PI assay. While specific data for this compound is not publicly available, these values are representative of the results that can be obtained with effective VEGFR-2 inhibitors.[4][6]
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| VEGFR-2 Inhibitor | 1 | 80.5 ± 3.5 | 12.8 ± 2.2 | 6.7 ± 1.3 |
| VEGFR-2 Inhibitor | 5 | 55.1 ± 4.2 | 28.4 ± 3.1 | 16.5 ± 2.8 |
| VEGFR-2 Inhibitor | 10 | 30.7 ± 3.8 | 45.3 ± 4.5 | 24.0 ± 3.2 |
| Staurosporine (Positive Control) | 1 | 15.4 ± 2.5 | 60.1 ± 5.1 | 24.5 ± 3.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Positive control for apoptosis (e.g., Staurosporine, Etoposide)
-
Flow cytometer
Experimental Workflow
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed the target cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Prepare stock solutions of this compound in DMSO. Serially dilute the stock to achieve the desired final concentrations in the complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO only) and a positive control for apoptosis.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Gently aspirate the culture medium. Wash the cells once with PBS. Add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
For suspension cells: Directly collect the cells into a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing and Staining:
-
Aspirate the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Principle of Annexin V/PI Staining
Troubleshooting
| Issue | Possible Cause | Solution |
| High background staining in negative control | Cell membrane damage during harvesting | Use a gentler detachment method (e.g., cell scraper or enzyme-free dissociation buffer). Reduce centrifugation speed and time. |
| Reagent concentration too high | Titrate Annexin V-FITC and PI to determine the optimal concentrations for your cell type. | |
| Low or no signal in positive control | Ineffective apoptosis-inducing agent | Use a fresh, validated positive control at a known effective concentration and incubation time. |
| Insufficient incubation time | Ensure adequate incubation time for the positive control to induce apoptosis. | |
| High percentage of necrotic cells | Treatment is highly cytotoxic | Reduce the concentration of this compound or shorten the incubation time to observe earlier apoptotic events. |
| Cells were overgrown | Ensure cells are harvested at sub-confluent densities. |
Conclusion
The Annexin V apoptosis assay is a robust and sensitive method for quantifying the pro-apoptotic effects of VEGFR-2 inhibitors like this compound. By following the detailed protocol and understanding the underlying principles, researchers can effectively evaluate the efficacy of such compounds in inducing programmed cell death, a critical step in the development of novel anti-cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Endothelial Cell Tube Formation Assay with VEGFR-2-IN-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, notably in tumor growth and metastasis.[1] The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR-2), is a primary regulator of angiogenesis.[2] Upon activation by VEGF, VEGFR-2 initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks.[3] The endothelial cell tube formation assay is a widely utilized in vitro method to model and quantify the complex process of angiogenesis.[1][4] This assay allows for the assessment of compounds that may promote or inhibit the formation of capillary-like structures by endothelial cells cultured on a basement membrane extract.
VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation. This document provides a detailed protocol for utilizing the endothelial cell tube formation assay to evaluate the anti-angiogenic potential of this compound.
Principle of the Assay
Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a supportive matrix like Matrigel™, will differentiate and form three-dimensional, capillary-like structures. This process mimics the later stages of angiogenesis. The extent of tube formation, which can be quantified by measuring parameters such as total tube length, number of junctions, and number of branches, serves as an indicator of angiogenic activity.[5] The addition of pro-angiogenic factors like VEGF enhances tube formation, while inhibitors of key signaling molecules in the angiogenic pathway, such as this compound, are expected to suppress it.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM™-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Matrigel™ Basement Membrane Matrix, Growth Factor Reduced
-
VEGF-A (recombinant human)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Calcein AM (for fluorescent visualization)
-
96-well tissue culture plates
-
Sterile, pre-chilled pipette tips and microcentrifuge tubes
Experimental Protocols
Cell Culture and Maintenance
-
Culture HUVECs in Endothelial Cell Growth Medium supplemented with growth factors, 2% FBS, and Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Use cells between passages 3 and 7 for the assay to ensure optimal performance.
-
One day prior to the assay, seed HUVECs at a density that will result in 80-90% confluency on the day of the experiment.
Preparation of Reagents
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
VEGF-A Stock Solution: Reconstitute lyophilized VEGF-A in sterile PBS containing 0.1% BSA to a final concentration of 10 µg/mL. Store aliquots at -20°C.
-
Matrigel™ Preparation: Thaw the Matrigel™ aliquot on ice overnight in a 4°C refrigerator. Keep the Matrigel™ on ice at all times to prevent premature polymerization. Use pre-chilled pipette tips and plates.
Endothelial Cell Tube Formation Assay Protocol
-
Coating the 96-well Plate:
-
Place a 96-well plate and pipette tips on ice for at least 30 minutes.
-
Using a pre-chilled pipette tip, add 50 µL of thawed Matrigel™ to each well of the 96-well plate, ensuring the entire bottom surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.
-
-
Cell Preparation and Seeding:
-
Wash the HUVECs with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with a trypsin neutralizer or medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in a basal medium (e.g., EBM™-2) containing 0.5% FBS.
-
Count the cells and adjust the cell density to 1 x 10^5 cells/mL.
-
-
Treatment Preparation:
-
Prepare serial dilutions of this compound in the basal medium containing VEGF-A (e.g., 50 ng/mL). The final DMSO concentration should not exceed 0.1%.
-
Include the following controls:
-
Negative Control: Basal medium with 0.1% DMSO.
-
Positive Control (Vehicle): Basal medium with 50 ng/mL VEGF-A and 0.1% DMSO.
-
-
-
Cell Seeding and Incubation:
-
Add 100 µL of the HUVEC suspension (1 x 10^4 cells) to each well of the Matrigel™-coated plate.
-
Add 100 µL of the prepared treatments (this compound dilutions or controls) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically.
-
Visualization and Quantification
-
Brightfield Microscopy:
-
After the incubation period, examine the plate under an inverted microscope.
-
Capture images of the tube-like structures at 4x or 10x magnification.
-
-
Fluorescent Microscopy (Optional but recommended for better contrast):
-
Approximately 30 minutes before the end of the incubation, add Calcein AM to the wells at a final concentration of 2 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Gently wash the cells with PBS.
-
Visualize and capture images using a fluorescence microscope with the appropriate filter set.
-
-
Image Analysis:
-
Quantify the extent of tube formation using an image analysis software such as ImageJ with the Angiogenesis Analyzer plugin.
-
Measure the following parameters:
-
Total Tube Length
-
Number of Junctions
-
Number of Branches
-
Total Meshes Area
-
-
Data Presentation
The following tables present representative quantitative data for the effect of a typical VEGFR-2 inhibitor on VEGF-induced tube formation in HUVECs. Note: This data is illustrative and not specific to this compound, as such detailed public data was not available at the time of this writing.
Table 1: Dose-Dependent Inhibition of Tube Formation by a VEGFR-2 Inhibitor
| Treatment Group | Total Tube Length (µm) | Number of Junctions | Number of Branches |
| Negative Control | 1500 ± 120 | 25 ± 5 | 30 ± 6 |
| Vehicle (VEGF 50 ng/mL) | 8500 ± 450 | 150 ± 15 | 180 ± 20 |
| VEGFR-2 Inhibitor (1 nM) | 7800 ± 400 | 135 ± 12 | 160 ± 18 |
| VEGFR-2 Inhibitor (10 nM) | 5500 ± 300 | 90 ± 10 | 110 ± 12 |
| VEGFR-2 Inhibitor (100 nM) | 2500 ± 200 | 40 ± 8 | 50 ± 7 |
| VEGFR-2 Inhibitor (1 µM) | 1600 ± 150 | 28 ± 6 | 35 ± 5 |
Table 2: IC50 Values for a Representative VEGFR-2 Inhibitor in Tube Formation Assay
| Parameter | IC50 Value (nM) |
| Total Tube Length | 25 |
| Number of Junctions | 30 |
| Number of Branches | 28 |
Signaling Pathways and Experimental Workflow
VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor A (VEGF-A) is a key driver of angiogenesis.[1] It binds to and activates VEGFR-2, a receptor tyrosine kinase expressed on endothelial cells.[2] This activation triggers the autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor, creating docking sites for various signaling proteins.[6] This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK, and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.[3][6]
Caption: VEGFR-2 signaling pathway in angiogenesis.
Experimental Workflow for Tube Formation Assay
The workflow for the endothelial cell tube formation assay involves several key steps, from the preparation of materials to the final quantification of results. A systematic approach is crucial for obtaining reproducible and reliable data.
Caption: Experimental workflow for the tube formation assay.
Troubleshooting
| Problem | Possible Cause | Solution |
| No tube formation in positive control | Matrigel™ polymerized before use | Keep Matrigel™, plates, and tips on ice. |
| Cell density too low/high | Optimize cell seeding density. | |
| Cells are of high passage number | Use HUVECs between passages 3-7. | |
| Insufficient VEGF stimulation | Check the activity and concentration of VEGF. | |
| High background in fluorescence imaging | Incomplete removal of Calcein AM | Wash cells gently but thoroughly with PBS. |
| High variability between wells | Uneven Matrigel™ coating | Ensure even spreading of Matrigel™ in the well. |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. |
Conclusion
The endothelial cell tube formation assay is a robust and reproducible method for assessing the pro- and anti-angiogenic potential of test compounds. By inhibiting VEGFR-2, a key regulator of angiogenesis, this compound is expected to effectively suppress VEGF-induced tube formation in a dose-dependent manner. The detailed protocol and data analysis methods provided in these application notes will enable researchers to accurately evaluate the anti-angiogenic properties of this compound and other related compounds, thereby facilitating the discovery and development of novel anti-cancer therapeutics.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased VEGFR2 expression during human late endothelial progenitor cells expansion enhances in vitro angiogenesis with up-regulation of integrin α6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. KoreaMed Synapse [synapse.koreamed.org]
Application Notes and Protocols for VEGFR-2-IN-37 in Anti-Angiogenic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to VEGFR-2 and Anti-Angiogenic Therapy
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a critical mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In oncology, the tumor microenvironment often induces angiogenesis to supply the growing tumor with necessary oxygen and nutrients.[2][3] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels.[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway has become a cornerstone of anti-angiogenic therapy in the fight against cancer.[2][6] Small molecule inhibitors targeting VEGFR-2 are designed to block its kinase activity, thereby disrupting the tumor's blood supply and impeding its growth and metastasis.[7][8]
VEGFR-2-IN-37: A Tool for Angiogenesis Research
This compound (also referred to as compound 12) is an inhibitor of VEGFR-2.[9][10][11][12] It has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a key process in angiogenesis.[10][13][14] While detailed quantitative data for this compound is limited in publicly available literature, its activity as a VEGFR-2 inhibitor makes it a relevant tool for studying the mechanisms of anti-angiogenic therapy in an oncology research setting. The primary data for this compound is reported to be in the European Journal of Medicinal Chemistry, 2013, volume 63, pages 765-781.[14]
Quantitative Data for VEGFR-2 Inhibitors
For comparative purposes, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known VEGFR-2 inhibitors. This data illustrates the range of potencies observed for compounds targeting this kinase.
| Compound Name | VEGFR-2 IC50 (nM) | Target Cell Line(s) | Reference |
| VEGFR-2-IN-18 | 60 | - | [9] |
| VEGFR-2-IN-26 | 15.5 | Leukemic, non-small lung, CNS, ovarian, renal, prostate, and breast cancer cells | [9] |
| VEGFR-2-IN-31 | 8.93 | Prostate cancer | [9] |
| VEGFR-2-IN-35 | 37 | MCF-7 and HCT 116 | [9] |
| VEGFR-2-IN-56 | 45.9 | - | [9] |
| VEGFR-2-IN-60 | 1.07 | HCC1806, Hela, and A549 | [9] |
| VEGFR-2-IN-62 | 55.7 | - | [9] |
| Sorafenib | 80 | - | [2] |
| Sunitinib | - | - | [2] |
| Pazopanib | - | - | [2] |
Key Experimental Protocols
The following protocols are representative methods for evaluating the anti-angiogenic potential of VEGFR-2 inhibitors like this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
This compound or other test inhibitors (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit (or similar)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 kinase, and the peptide substrate.
-
Add the serially diluted inhibitor to the designated wells. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative (vehicle) control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells, a crucial step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
This compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in EGM-2 medium and allow them to adhere overnight.
-
The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of the test inhibitor in the low-serum medium containing a stimulating concentration of VEGF-A (e.g., 20 ng/mL). Include appropriate vehicle controls (DMSO).
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of the inhibitor to disrupt the formation of capillary-like structures by endothelial cells in vitro.
Materials:
-
HUVECs
-
Matrigel® Basement Membrane Matrix
-
Low-serum endothelial cell medium
-
VEGF-A
-
This compound or other test inhibitors
-
24-well or 48-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a pre-chilled 24-well or 48-well plate.
-
Allow the Matrigel® to solidify at 37°C for 30-60 minutes.
-
Seed HUVECs onto the Matrigel®-coated wells in a low-serum medium containing VEGF-A and various concentrations of the test inhibitor.
-
Incubate for 6-18 hours to allow for the formation of tube-like structures.
-
Capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for VEGFR-2 Inhibitor Evaluation
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorbyt.com [biorbyt.com]
- 6. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Angiogenic Therapy: Current Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-angiogenic therapy for cancer: current progress, unresolved questions and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound | VEGFR | 298207-77-9 | Invivochem [invivochem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing VEGFR-2-IN-37 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing VEGFR-2-IN-37, a thieno[3,2-d]pyrimidinone-based inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Here you will find troubleshooting guides and frequently asked questions to navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my experiments?
A1: For a novel inhibitor like this compound, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup. As a general starting point for many small molecule kinase inhibitors, a concentration range of 0.1 µM to 10 µM is often used in cell-based assays. For biochemical assays, a wider range might be necessary to accurately determine the IC50 value. Preliminary data from the initial discovery of related compounds suggest activity in the micromolar range.
Q2: How can I be sure that the observed effects are due to the inhibition of VEGFR-2?
A2: To confirm on-target activity, it is essential to perform downstream signaling analysis. Upon activation by VEGF, VEGFR-2 autophosphorylates and subsequently phosphorylates key downstream proteins such as PLCγ, Akt, and ERK.[1][2] A successful inhibition by this compound should lead to a dose-dependent decrease in the phosphorylation of these downstream effectors. This can be assessed by Western blotting.
Q3: I am observing significant cell death at concentrations where I expect to see specific VEGFR-2 inhibition. What could be the cause?
A3: High concentrations of small molecule inhibitors can sometimes lead to off-target effects or general cytotoxicity. It is important to differentiate between targeted anti-proliferative effects and non-specific cytotoxicity. We recommend performing a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assays. If you observe significant cytotoxicity at or below the concentration required for VEGFR-2 inhibition, consider using a lower concentration for a longer duration or exploring the possibility of off-target effects.
Q4: My this compound is not dissolving well in my cell culture medium. What should I do?
A4: this compound is typically soluble in DMSO. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts. If precipitation occurs upon dilution, try vortexing the solution or preparing intermediate dilutions in a serum-containing medium.
Troubleshooting Guides
Issue 1: Inconsistent results in VEGFR-2 phosphorylation assay (Western Blot)
| Possible Cause | Troubleshooting Steps |
| Suboptimal VEGF-A Stimulation | Ensure complete serum starvation of your endothelial cells (e.g., HUVECs) for at least 4-6 hours before stimulation. Use a consistent concentration and incubation time for VEGF-A stimulation (e.g., 50 ng/mL for 10 minutes). |
| Inhibitor Instability | Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Variable Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates in each lane of your SDS-PAGE gel. Normalize your phosphorylated VEGFR-2 signal to total VEGFR-2 and a loading control like β-actin or GAPDH. |
| Phosphatase Activity | Always use lysis buffer supplemented with a fresh cocktail of phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. |
Issue 2: Discrepancy between Biochemical IC50 and Cellular Potency
| Possible Cause | Troubleshooting Steps |
| Cell Permeability | The inhibitor may have poor cell membrane permeability. Consider using a cell line with higher expression of relevant transporters or modify the inhibitor's formulation if possible. |
| High Intracellular ATP Concentration | Biochemical kinase assays are often performed at ATP concentrations near the Km of the enzyme, while intracellular ATP levels are much higher. This can lead to a rightward shift in the IC50 in cellular assays. |
| Plasma Protein Binding | If your cell culture medium contains serum, the inhibitor may bind to serum proteins, reducing its effective free concentration. Consider performing assays in serum-free or low-serum conditions for a defined period. |
| Off-Target Effects | The inhibitor might be targeting other kinases that influence the cellular phenotype, leading to a more potent effect than expected from VEGFR-2 inhibition alone. A kinase selectivity profile can help identify potential off-targets. |
Quantitative Data
The following tables present illustrative data for a novel thieno[3,2-d]pyrimidinone-based VEGFR-2 inhibitor. Note: This data is for representative purposes only. Researchers must determine the precise values for this compound through their own experiments.
Table 1: Illustrative Biochemical Activity of a Novel VEGFR-2 Inhibitor
| Parameter | Value |
| Target | VEGFR-2 (KDR) |
| Assay Type | In vitro Kinase Assay |
| IC50 | 0.5 µM |
| Reference Compound (Sunitinib) IC50 | 0.08 µM |
Table 2: Illustrative Cellular Activity of a Novel VEGFR-2 Inhibitor on HUVECs
| Assay | Endpoint | IC50 |
| VEGF-A Induced Proliferation | BrdU Incorporation | 2.5 µM |
| VEGF-A Induced Migration | Transwell Assay | 3.0 µM |
| Tube Formation Assay | Matrigel Assay | 1.5 µM |
Experimental Protocols
Protocol 1: Western Blot Analysis of VEGFR-2 Phosphorylation in HUVECs
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 2 hours. Include a DMSO vehicle control.
-
VEGF-A Stimulation: Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes at 37°C.
-
Protein Extraction: Immediately wash the cells twice with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and image the blot.
-
Normalize the phospho-protein signals to their respective total protein levels.
-
Protocol 2: HUVEC Proliferation Assay (BrdU Incorporation)
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in complete medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with serum-free medium for 4-6 hours.
-
Treatment: Add fresh serum-free medium containing varying concentrations of this compound and 50 ng/mL VEGF-A. Include controls for unstimulated cells (serum-free medium only) and stimulated cells (VEGF-A only with DMSO vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
BrdU Labeling and Detection: Add BrdU labeling solution and incubate for an additional 4 hours. Measure BrdU incorporation using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the VEGF-A stimulated control and plot the dose-response curve to determine the IC50 value.
Visualizations
References
How to minimize VEGFR-2-IN-37 cytotoxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with VEGFR-2-IN-37. Our goal is to help you minimize cytotoxicity in normal cells and effectively utilize this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CAS No. 298207-77-9) is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade crucial for angiogenesis—the formation of new blood vessels.[2][3][4] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways, thereby preventing endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.[5] It has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, showing an inhibition rate of approximately 56.9% at a concentration of 200 μM.[1][5]
Q2: What are the common causes of this compound cytotoxicity in normal cells?
A2: Cytotoxicity of VEGFR-2 inhibitors like this compound in normal cells can stem from several factors:
-
On-target effects in normal tissues: VEGFR-2 is not only expressed in tumor vasculature but also in normal endothelial cells, where it plays a role in physiological processes such as wound healing and tissue regeneration.[6] Inhibition of this pathway can disrupt these normal functions.
-
Off-target effects: Small molecule kinase inhibitors can sometimes bind to and inhibit other kinases that share structural similarities with VEGFR-2, leading to unintended biological consequences and toxicity in various cell types.[6][7]
-
High concentrations: Using concentrations of the inhibitor that are significantly above the IC50 value for VEGFR-2 can lead to increased off-target activity and general cellular stress, resulting in cytotoxicity.
-
Metabolite toxicity: The metabolic breakdown of this compound within the cells could produce toxic byproducts.
Q3: How can I minimize the cytotoxic effects of this compound on normal cells in my experiments?
A3: Minimizing cytotoxicity is crucial for obtaining reliable experimental results. Here are several strategies:
-
Dose-response optimization: Determine the optimal concentration of this compound that effectively inhibits VEGFR-2 in your cancer cell model while having the minimal toxic effect on your normal cell controls. This can be achieved by performing a dose-response curve and calculating the IC50 values for both cell types.
-
Use of selective experimental models: If possible, use cell models that have a high dependency on the VEGFR-2 pathway for proliferation and survival. This can create a larger therapeutic window where cancer cells are more sensitive to the inhibitor than normal cells.
-
Co-culture systems: Employing co-culture models of cancer cells and normal cells (e.g., endothelial cells, fibroblasts) can provide a more physiologically relevant context to study the selective effects of the inhibitor.
-
Short-term exposure: Limit the duration of exposure of normal cells to this compound to the minimum time required to achieve the desired biological effect in the target cells.
-
Combination with other agents: In some cases, combining a lower dose of a VEGFR-2 inhibitor with another targeted therapy can enhance the anti-cancer effect while reducing toxicity.[1]
Q4: What are the expected IC50 values for VEGFR-2 inhibitors in normal versus cancer cell lines?
A4: The IC50 values for VEGFR-2 inhibitors can vary significantly depending on the specific compound, the cell line, and the assay conditions. Generally, a successful targeted inhibitor will exhibit a lower IC50 in cancer cell lines that are highly dependent on VEGFR-2 signaling compared to normal cells. Below is a table summarizing representative IC50 values for different VEGFR-2 inhibitors to provide a comparative context.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cell controls | - Concentration of this compound is too high.- Off-target effects.- Poor solubility of the compound leading to precipitation and non-specific toxicity.- Contamination of cell culture. | - Perform a dose-response curve to determine the IC50 and use a concentration at or slightly above this value.- Screen for off-target effects on other kinases if possible.- Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Check for precipitation under the microscope.- Use fresh, sterile reagents and practice good cell culture technique. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent compound concentration due to pipetting errors or degradation.- Differences in incubation times.- Cell line instability or high passage number. | - Standardize cell seeding protocols and ensure even cell distribution in plates.- Prepare fresh stock solutions of this compound and use calibrated pipettes.- Strictly adhere to the same incubation times for all experiments.- Use cells from a low passage number and regularly check for mycoplasma contamination. |
| Low or no inhibitory effect on target cancer cells | - Cell line may not be dependent on VEGFR-2 signaling.- Compound has degraded.- Incorrect concentration used.- Development of resistance. | - Confirm VEGFR-2 expression and activity in your chosen cell line.- Store the compound as recommended (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment.- Verify the concentration of your stock solution.- If working with long-term cultures, consider the possibility of acquired resistance and test for this. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of Selected VEGFR-2 Inhibitors in Cancer and Normal Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (Normal/Cancer) | Reference |
| Sorafenib | HepG-2 (Liver) | 7.31 | WISH (Amnion) | >50 | >6.8 | [8] |
| Compound 11 (Piperazinylquinoxaline derivative) | HepG-2 (Liver) | 9.52 | WISH (Amnion) | >50 | >5.25 | [8] |
| Compound 10b (Piperazinylquinoxaline derivative) | A549 (Lung) | 6.48 | WISH (Amnion) | >50 | >7.7 | [8] |
| Compound 91e (Pyrimidine derivative) | HCT-116 (Colon) | 1.14 | WI-38 (Lung Fibroblast) | 63.41 | 55.6 | [6] |
| T-1-PMPA | HepG2 (Liver) | 3.51 | Not specified | Not specified | Not specified | [9] |
| T-1-PMPA | MCF7 (Breast) | 4.13 | Not specified | Not specified | Not specified | [9] |
Note: Data for this compound is not publicly available in this format. This table is for comparative purposes.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound on both normal and cancerous adherent cell lines.
Materials:
-
96-well tissue culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates, pre-chilled
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
This compound
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice. Add 50 µL to each well of a pre-chilled 96-well plate and allow it to solidify by incubating at 37°C for 30-60 minutes.[12]
-
Cell Preparation: Harvest endothelial cells and resuspend them in medium containing the desired concentration of this compound or vehicle control.
-
Cell Seeding: Seed 10,000-20,000 cells per well onto the solidified matrix.[12]
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging: Visualize and capture images of the tube formation using an inverted microscope.
-
Quantification: Analyze the images to quantify the extent of tube formation. This can be done by measuring parameters such as the total tube length, number of branch points, and number of loops.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow diagram for the MTT cytotoxicity assay.
References
- 1. This compound | VEGFR | 298207-77-9 | Invivochem [invivochem.com]
- 2. Angiogenesis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. promocell.com [promocell.com]
VEGFR-2-IN-37 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of VEGFR-2-IN-37. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its biological activity and ensure reproducible experimental results.
Summary of Storage Recommendations
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Shelf Life | Special Instructions |
| Powder | -20°C | 3 years | Protect from light |
| 4°C | 2 years | Protect from light | |
| In Solvent | -80°C | 6 months | Protect from light, use within 6 months.[1] |
| -20°C | 1 month | Protect from light, use within 1 month.[1] |
Shipping Conditions: this compound is typically shipped at room temperature and is stable for a few days during standard shipping and customs processing.[2]
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to dissolve this compound powder in a suitable solvent such as Dimethyl Sulfoxide (DMSO).[2] For detailed instructions, refer to the experimental protocol section below.
Q2: Can I store my stock solution at -20°C?
A2: Yes, you can store your stock solution at -20°C, but it is recommended for short-term storage of up to one month.[1][2] For longer-term storage (up to 6 months), it is best to store aliquots at -80°C to minimize freeze-thaw cycles.[1][2]
Q3: Is it necessary to protect this compound from light?
A3: Yes, both the powdered form and stock solutions should be protected from light to prevent potential degradation.[1]
Q4: What should I do if the compound does not fully dissolve in DMSO?
A4: If you encounter solubility issues, you can try gently warming the solution or using sonication. Ensure you are using a high-purity grade of DMSO. If problems persist, you may test other solvents like ethanol (B145695) or DMF on a small amount of the product to avoid sample loss.[2]
Q5: How many times can I freeze and thaw my stock solution?
A5: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Prepare single-use aliquots of your stock solution to maintain its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Improper storage of the compound. 2. Multiple freeze-thaw cycles of the stock solution. 3. Degradation due to light exposure. | 1. Verify that the compound has been stored at the recommended temperature. 2. Prepare fresh single-use aliquots from a new stock solution stored at -80°C. 3. Ensure all handling steps are performed with protection from light. |
| Precipitate observed in stock solution after thawing | The compound may have come out of solution during freezing. | Gently warm the vial to 37°C and vortex briefly to redissolve the compound completely before use. Visually inspect to ensure no precipitate remains. |
| Low or no inhibitory activity observed | 1. The compound has degraded due to improper storage or handling. 2. Incorrect concentration used in the assay. | 1. Use a fresh aliquot of the stock solution. If the problem persists, prepare a new stock solution from the powder. 2. Verify the calculations for your working solution concentration. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, high purity
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 324.4 g/mol , add 308.2 µL of DMSO per 1 mg of powder).
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected aliquots in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Visualizations
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Recommended workflow for preparing this compound stock solutions.
References
Reasons for inconsistent results in VEGFR-2-IN-37 experiments
Welcome to the technical support center for VEGFR-2-IN-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays. What are the potential causes?
A1: Inconsistent IC50 values are a common issue in kinase assays and can stem from several factors:
-
Compound Stability and Solubility: this compound, like many small molecules, may have limited stability and solubility in aqueous cell culture media.[1][2] Precipitation or degradation over the course of the experiment will lead to a lower effective concentration and thus, variable results.[1]
-
ATP Concentration: In vitro kinase assays are often performed at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are much higher. As an ATP-competitive inhibitor, the potency of this compound can be significantly lower in a cellular environment.[2][3]
-
Cellular Factors: The complex intracellular environment, including protein binding, the presence of efflux pumps that actively remove the inhibitor, and metabolism by cellular enzymes, can all contribute to discrepancies between biochemical and cell-based assay results.[2]
-
Experimental Variability: Minor variations in cell density, passage number, serum concentration, and incubation times can all introduce variability.
Q2: Our Western blot results for phosphorylated VEGFR-2 (pVEGFR-2) are not consistent after treatment with this compound. What could be the reason?
A2: Variability in Western blot data for phosphoproteins is a frequent challenge.[4] Key factors include:
-
Rapid Dephosphorylation: Upon cell lysis, phosphatases can rapidly dephosphorylate your target protein. It is crucial to use phosphatase inhibitors in your lysis buffer and keep samples on ice.[5]
-
Antibody Affinity and Specificity: Phospho-specific antibodies can have varying affinities and may exhibit batch-to-batch variability.[6] Ensure your antibody is validated for the specific phosphorylation site of interest.
-
Low Abundance of Phosphorylated Protein: Phosphorylated proteins are often present at low levels compared to the total protein.[5] Ensure you are loading sufficient protein and consider using signal amplification techniques.
-
Loading Controls: For phosphorylation studies, normalizing the phosphorylated protein signal to the total protein signal is more accurate than using housekeeping genes like GAPDH or β-actin, as the total protein level may also change.[7]
Q3: We are not observing the expected anti-angiogenic effect in our tube formation assay with this compound. What should we check?
A3: The tube formation assay is sensitive to several experimental parameters:
-
Matrix Quality and Consistency: The type and thickness of the basement membrane extract (e.g., Matrigel) are critical.[8] Use a consistent lot and ensure an even coating of the wells.
-
Endothelial Cell Health and Density: The endothelial cells used (e.g., HUVECs) should be healthy, within a low passage number, and seeded at an optimal density. Too few cells will not form tubes, while too many will form a monolayer.[9]
-
Inhibitor Concentration and Incubation Time: Ensure you are using an appropriate concentration of this compound and that the incubation time is sufficient to observe an effect. HUVECs, for example, can form well-defined tube networks within 4-6 hours.[10]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Potential Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect the media for any precipitate after adding this compound. Determine the solubility limit of the inhibitor in your specific cell culture media. Consider using a lower concentration or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).[2] |
| Inhibitor Instability | The stability of small molecule inhibitors in culture media can vary.[1] Perform a time-course experiment to assess the stability of this compound in your media at 37°C. For longer experiments, consider refreshing the media with the inhibitor at regular intervals. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. Inconsistent cell numbers will lead to variability in metabolic activity. |
| Edge Effects in Microplates | The outer wells of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.[3] Avoid using the outer wells or ensure the plate is properly sealed and incubated in a humidified chamber. |
Issue 2: Inconsistent Inhibition of VEGFR-2 Phosphorylation in Western Blots
| Potential Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Use a lysis buffer containing both protease and phosphatase inhibitors. Perform all lysis steps on ice to minimize enzymatic activity. |
| Variable Antibody Performance | Validate your primary antibodies for both total and phosphorylated VEGFR-2. Run a positive control (e.g., VEGF-stimulated cells) and a negative control (e.g., unstimulated or phosphatase-treated lysate) in every experiment.[11] |
| Issues with Protein Transfer | Verify efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage) for a high molecular weight protein like VEGFR-2. |
| Inappropriate Normalization | Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to account for any changes in the total protein level. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common VEGFR-2 inhibitors. Note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (VEGFR-2) | Cell-based Assay Notes |
| This compound | VEGFR-2 | ~56.9% inhibition at 200 µM[12][13] | Potential inhibitor of HUVEC proliferation.[12][13] |
| Sorafenib | VEGFR-2, PDGFR, Raf | 90 nM[14] | IC50 values in cell-based assays can be in the low µM range.[15] |
| Sunitinib | VEGFRs, PDGFR, c-KIT | 18.9 ± 2.7 nM[14] | |
| Apatinib | VEGFR-2, Ret, c-Kit, c-Src | 1 nM[16][17] | |
| Regorafenib | VEGFR1/2/3, PDGFRβ, Kit, RET, Raf-1 | 4.2 nM (murine)[16] | |
| Axitinib | VEGFRs | Targets VEGFR-2[15] |
Experimental Protocols
Western Blot for Phosphorylated VEGFR-2
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) to 70-80% confluency. Serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 20-50 ng/mL) for 5-10 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture plate on ice and wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for pVEGFR-2 (e.g., Tyr1175 or Tyr1214) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total VEGFR-2, and subsequently for a loading control.
Endothelial Cell Tube Formation Assay
-
Plate Coating: Thaw basement membrane extract (e.g., Matrigel) on ice. Coat the wells of a 96-well plate with a thin layer of the extract and allow it to solidify at 37°C for 30-60 minutes.[19]
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium.
-
Treatment and Seeding: Add this compound at various concentrations to the cell suspension. Seed the treated cells onto the solidified matrix.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.[20]
-
Imaging and Quantification: Observe the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Variability of protein level and phosphorylation status caused by biopsy protocol design in human skeletal muscle analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. Can Phosphorylated Protein Levels Exceed Total Protein in Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. licorbio.com [licorbio.com]
- 8. ibidi.com [ibidi.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Phospho-VEGF Receptor 2 (Tyr1212) (11A3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | VEGFR | 298207-77-9 | Invivochem [invivochem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. corning.com [corning.com]
- 20. cellbiolabs.com [cellbiolabs.com]
Technical Support Center: Overcoming Acquired Resistance to VEGFR-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering acquired resistance to VEGFR-2 inhibitors in cancer models.
Frequently Asked Questions (FAQs)
Q1: We are observing diminished tumor response in our long-term in vivo cancer model treated with a VEGFR-2 inhibitor. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to VEGFR-2 inhibitors is a significant challenge and can arise from several mechanisms:
-
Activation of Alternative Signaling Pathways: The tumor can bypass VEGFR-2 blockade by upregulating other pro-angiogenic pathways.[1][2][3] Common escape routes include the activation of Fibroblast Growth Factor (FGF), Platelet-Derived Growth Factor (PDGF), and Angiopoietin signaling.[1][4][5]
-
Alterations in the Tumor Microenvironment: The tumor microenvironment can adapt to therapy by recruiting pro-angiogenic immune cells, such as CD11b+Gr1+ myeloid cells, which release factors that promote angiogenesis.[1]
-
VEGFR-2 Independent Angiogenesis: Tumor cells may switch to a non-angiogenic phenotype, co-opting existing vasculature to sustain growth.[2]
-
Downregulation or Mutation of VEGFR-2: In some cases, resistant cells may downregulate the expression of VEGFR-2 or acquire mutations in the VEGFR-2 gene, rendering the inhibitor ineffective.[6][7]
-
Increased Production of VEGF: Tumor cells or stromal cells in the microenvironment may increase the production of VEGF, overwhelming the inhibitory capacity of the drug.[1]
Q2: Our in vitro angiogenesis assays (e.g., tube formation) show a potent effect of the VEGFR-2 inhibitor, but the in vivo anti-tumor effect is modest. What could explain this discrepancy?
A2: This is a common observation that highlights the complexity of the in vivo tumor microenvironment, which is not fully recapitulated in in vitro models.[1] Several factors can contribute to this discrepancy:
-
Redundant Angiogenic Signals: In vivo, the tumor is supported by a complex interplay of various pro-angiogenic factors beyond VEGF, such as FGF and PDGF.[2] While your inhibitor may effectively block VEGF/VEGFR-2 signaling, these alternative pathways can compensate and sustain angiogenesis.[2]
-
Contribution of Stromal and Immune Cells: The in vivo tumor microenvironment consists of various cell types, including fibroblasts, pericytes, and immune cells, that can contribute to angiogenesis and resistance.[2][8] These components are often absent in simplified in vitro assays.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Issues: The drug's concentration, distribution, and metabolism in vivo might differ from the in vitro setting, leading to suboptimal target inhibition within the tumor tissue.
-
Tumor Cell Heterogeneity: Tumors are heterogeneous, and a subpopulation of cells may be inherently less dependent on VEGFR-2 signaling for survival and proliferation.[1] These cells can be selected for and expand under the pressure of VEGFR-2 inhibition in vivo.
Q3: How can we identify the specific mechanism of resistance in our cancer model?
A3: A multi-pronged approach is necessary to elucidate the mechanism of resistance:
-
Molecular Profiling: Compare the gene and protein expression profiles of sensitive and resistant tumors or cell lines. Look for upregulation of alternative angiogenic factors (e.g., FGF2, Ang-2, PDGF), their receptors, and downstream signaling components (e.g., p-AKT, p-ERK).[1][5]
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: These arrays can simultaneously assess the activation status of a wide range of RTKs, providing a broad overview of activated signaling pathways in resistant cells.
-
Analysis of Secreted Factors: Use ELISAs or multiplex assays to measure the levels of various angiogenic cytokines and growth factors in the conditioned media of resistant cells or the plasma of tumor-bearing animals.[1]
-
Histological and Immunohistochemical Analysis: Examine tumor sections for changes in vessel density, morphology, and pericyte coverage. Stain for markers of hypoxia and infiltrating immune cells.
Troubleshooting Guides
Problem 1: Decreased efficacy of VEGFR-2 inhibitor in a long-term in vivo xenograft model.
| Potential Cause | Troubleshooting/Investigative Steps |
| Activation of bypass signaling pathways (e.g., FGF, PDGF, c-MET).[4][5][8] | 1. Western Blot Analysis: Analyze lysates from resistant tumors for increased phosphorylation of alternative RTKs (e.g., FGFR, PDGFR, c-MET) and their downstream effectors (e.g., AKT, ERK).[1] 2. ELISA: Measure the plasma levels of alternative angiogenic factors (e.g., FGF2, HGF). 3. Combination Therapy: In a new cohort of animals, combine the VEGFR-2 inhibitor with an inhibitor of the suspected bypass pathway (e.g., FGFR inhibitor, c-MET inhibitor).[5][8] |
| Recruitment of pro-angiogenic bone marrow-derived cells.[1] | 1. Flow Cytometry: Analyze the immune cell populations within the tumor microenvironment, specifically looking for an increase in CD11b+Gr1+ myeloid cells. 2. Immunohistochemistry: Stain tumor sections for markers of myeloid cells (e.g., CD11b, F4/80). 3. Combination Therapy: Consider combining the VEGFR-2 inhibitor with an agent that targets these immune cells (e.g., a CSF-1R inhibitor). |
| Development of a less angiogenesis-dependent phenotype (e.g., vessel co-option).[2] | 1. Histological Analysis: Examine tumor sections for evidence of tumor cells growing along existing blood vessels without inducing new vessel formation. |
Problem 2: Acquired resistance to a VEGFR-2 inhibitor in a cancer cell line.
| Potential Cause | Troubleshooting/Investigative Steps |
| Upregulation of alternative survival pathways (e.g., PI3K/AKT, RAF/MEK/ERK).[1][2] | 1. Western Blot Analysis: Compare the phosphorylation status of key signaling molecules (AKT, ERK, S6K) in parental and resistant cells, both at baseline and after stimulation with growth factors.[1] 2. In Vitro Combination Studies: Test the synergistic or additive effects of combining the VEGFR-2 inhibitor with inhibitors of the PI3K/AKT or RAF/MEK/ERK pathways. |
| Increased autocrine production of VEGF or other growth factors.[1][5] | 1. ELISA: Measure the concentration of VEGF, FGF2, and other growth factors in the conditioned media of parental and resistant cells.[1] 2. Neutralizing Antibody Experiments: Treat resistant cells with neutralizing antibodies against the identified overexpressed growth factors to see if sensitivity to the VEGFR-2 inhibitor is restored. |
| Downregulation or mutation of VEGFR-2.[6][7] | 1. RT-qPCR and Western Blot: Quantify the mRNA and protein levels of VEGFR-2 in parental and resistant cells.[6] 2. Gene Sequencing: Sequence the VEGFR-2 gene in resistant cells to identify potential mutations in the kinase domain. |
Data Presentation
Table 1: In Vitro IC50 Values of VEGFR-2 Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance |
| Sorafenib | HCT-116 | 53.65 | >1000 | >18.6 |
| Sunitinib | MCF-7 | 39 | 850 | 21.8 |
| Axitinib | A498 | 75 | 1200 | 16 |
| Fictional Compound X | User's Cell Line | User's Data | User's Data | User's Calculation |
Note: The IC50 values for Sorafenib, Sunitinib, and Axitinib are representative and may vary based on specific experimental conditions. Data for Sorafenib is derived from a study on HCT-116 cells.[9] Data for Sunitinib and Axitinib are illustrative based on typical resistance patterns.
Table 2: Efficacy of Combination Therapies in a VEGFR-2 Inhibitor-Resistant Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in Vessel Density (%) |
| Vehicle Control | 0 | 0 |
| VEGFR-2 Inhibitor (Monotherapy) | 25 | -15 |
| FGFR Inhibitor (Monotherapy) | 15 | -10 |
| VEGFR-2 Inhibitor + FGFR Inhibitor | 65 | -50 |
| c-MET Inhibitor (Monotherapy) | 20 | -12 |
| VEGFR-2 Inhibitor + c-MET Inhibitor | 70 | -55 |
Note: This table presents illustrative data to demonstrate the potential synergistic effects of combination therapies. Actual results will vary depending on the model and inhibitors used.
Experimental Protocols
Western Blot for Phosphorylated Proteins
-
Culture parental and resistant cells to approximately 80% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-VEGFR2, total VEGFR2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1]
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[1]
ELISA for Secreted Factors
-
Seed an equal number of parental and resistant cells and culture for 48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Perform an ELISA for human VEGF-A, FGF2, and Ang2 according to the manufacturer's instructions.[1]
-
Normalize the results to the cell number.
HUVEC Tube Formation Assay
-
Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.
-
Treat the HUVECs with conditioned media from parental or resistant cancer cells, with or without the VEGFR-2 inhibitor.[1]
-
Incubate for 4-6 hours at 37°C.[1]
-
Visualize and quantify tube formation using a microscope and image analysis software.
In Vivo Xenograft Study for Combination Therapy
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Implantation: Subcutaneously inject the resistant cancer cell line into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle Control
-
VEGFR-2 Inhibitor (monotherapy)
-
Inhibitor of the suspected bypass pathway (e.g., FGFR inhibitor) (monotherapy)
-
VEGFR-2 Inhibitor + Bypass Pathway Inhibitor (combination therapy)
-
-
Dosing and Administration: Administer drugs according to their established protocols.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Collect tumors for histological and molecular analysis.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation and survival.
Caption: Experimental workflow for investigating and overcoming acquired resistance.
Caption: Activation of bypass signaling pathways as a mechanism of resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Mechanisms of Acquired Resistance to Anti-VEGF Therapy for Neovascular Eye Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of bFGF in Acquired Resistance upon Anti-VEGF Therapy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired drug resistance to vascular endothelial growth factor receptor 2 tyrosine kinase inhibitor in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent VEGFR-2-IN-37 precipitation in culture medium
Welcome to the technical support center for VEGFR-2-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to address common challenges, with a primary focus on preventing precipitation of the inhibitor in culture medium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels. By binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition ultimately hinders endothelial cell proliferation, migration, and survival, which are essential for angiogenesis.
Q2: My this compound, dissolved in DMSO, is precipitating immediately after I add it to my cell culture medium. Why is this happening?
A2: This is a common issue for many hydrophobic small molecule inhibitors like this compound.[1] While readily soluble in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), the compound's low aqueous solubility causes it to "crash out" of solution when the concentrated DMSO stock is diluted into the aqueous environment of the culture medium.[1] The drastic reduction in DMSO concentration upon dilution is insufficient to keep the hydrophobic inhibitor dissolved.[1]
Q3: What are the initial steps I should take to prevent this precipitation?
A3: Several strategies can be employed to prevent initial precipitation:
-
Optimize DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1] However, for poorly soluble compounds, a slightly higher but still tolerated DMSO concentration might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a stepwise dilution. First, dilute the DMSO stock into a smaller volume of serum-containing medium. The serum proteins can aid in solubilizing the inhibitor. Then, add this intermediate dilution to your final culture volume.[1]
-
Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[1] This prevents localized high concentrations that are prone to precipitation.
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the inhibitor can sometimes improve solubility.[1]
Q4: I don't see precipitation immediately, but after some time in the incubator, the medium becomes cloudy. What could be the cause?
A4: Delayed precipitation can occur due to several factors:
-
Temperature Fluctuations: Changes in temperature can decrease the solubility of the compound. When moving plates between the incubator and the microscope, for example, the temperature drop can cause the inhibitor to fall out of solution.
-
pH Changes in Medium: Over time, cell metabolism can alter the pH of the culture medium, which can affect the solubility of the inhibitor. Ensure you are using a well-buffered medium, possibly supplemented with HEPES.
-
Inhibitor Instability: Check the manufacturer's data sheet for information on the stability of this compound in aqueous solutions. If the compound is not stable over long incubation periods, you may need to perform shorter-term experiments or replenish the inhibitor-containing medium more frequently.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored as a powder at -20°C for up to 3 years. In solvent, it is recommended to store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[2]
Troubleshooting Guide: Preventing Precipitation
This guide provides a structured approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | Inhibitor concentration exceeds its aqueous solubility. | - Lower the final working concentration of this compound.- Perform a solubility test to determine the maximum soluble concentration in your specific medium (see Protocol 2). |
| Rapid solvent exchange from DMSO to aqueous medium. | - Prepare an intermediate dilution of the inhibitor in a small volume of serum-containing medium before adding it to the final culture volume.- Add the inhibitor stock solution dropwise while gently vortexing the medium.[1] | |
| Suboptimal solvent concentration. | - Ensure the final DMSO concentration is as low as possible (ideally <0.5%) but sufficient to maintain solubility.[1]- Consider using a co-solvent system if DMSO alone is insufficient. | |
| Delayed Precipitation (in incubator) | Temperature fluctuations. | - Use a heated stage on your microscope to maintain temperature during observation.- Minimize the time that culture plates are outside the incubator. |
| Changes in medium pH. | - Use a well-buffered culture medium (e.g., containing HEPES).- Monitor the pH of your culture medium during long-term experiments. | |
| Compound instability in aqueous solution. | - Refer to the manufacturer's data for stability information.- Consider shorter incubation times or replenishing the medium with fresh inhibitor. |
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
The following table provides an example of the solubility of this compound in common laboratory solvents. Note that these are illustrative values and actual solubility may vary based on the specific batch of the compound and experimental conditions. It is highly recommended to perform your own solubility tests.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 10 | ≥ 30.8 | Clear solution. |
| Ethanol | ~1 | ~3.1 | May require warming and sonication for complete dissolution. |
| PBS (pH 7.4) | < 0.1 | < 0.3 | Practically insoluble. |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Effect on Cells | Recommendation |
| < 0.1% | Generally well-tolerated by most cell lines with minimal effects on cell health and function. | Ideal for most experiments. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may have subtle effects on cellular processes. | Use with caution and always include a vehicle control.[1] |
| > 0.5% | Can cause significant cytotoxicity and alter gene expression. | Avoid if possible. If necessary, extensive control experiments are required. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO and subsequently diluting it to a working concentration for cell culture experiments.
Materials:
-
This compound powder (Molecular Weight: 324.4 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Complete cell culture medium (e.g., EGM-2 for HUVECs)
Procedure:
-
Stock Solution Preparation (10 mM): a. Weigh out 3.24 mg of this compound powder. b. Add 1 mL of sterile, anhydrous DMSO to the powder. c. Vortex thoroughly for several minutes until the powder is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution. The solution should be clear. d. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.[2]
-
Working Solution Preparation (e.g., 10 µM final concentration): a. Pre-warm the complete cell culture medium to 37°C. b. Intermediate Dilution (100 µM): Thaw one aliquot of the 10 mM stock solution. In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of the pre-warmed complete medium. Mix gently by pipetting up and down. c. Final Working Solution (10 µM): Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium in your culture vessel. This will result in a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%. d. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (0.1% in this example) to the culture medium without the inhibitor.
Protocol 2: Small-Scale Solubility Test in Culture Medium
This protocol helps determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium
-
96-well clear flat-bottom plate
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of this compound in your complete culture medium, starting from your highest desired concentration (e.g., 100 µM). Include a vehicle control (medium with the highest corresponding DMSO concentration).
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the duration of your planned experiment (e.g., 24, 48 hours).
-
Visual Inspection: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film).
-
Spectrophotometer Reading (Optional): For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear both visually and by absorbance reading is the approximate maximum soluble concentration of this compound in your culture medium under your experimental conditions.
Visualizations
VEGFR-2 Signaling Pathway and Inhibition
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Preventing Precipitation
References
Technical Support Center: Improving the Bioavailability of VEGFR-2 Inhibitors
Disclaimer: The compound "VEGFR-2-IN-37" is a fictional designation. This guide provides practical strategies and troubleshooting advice applicable to poorly soluble, orally administered small-molecule VEGFR-2 inhibitors, using known compounds like Apatinib and Lenvatinib (B1674733) as illustrative examples.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during in vivo experiments aimed at enhancing the bioavailability of their VEGFR-2 inhibitor.
Question 1: After oral gavage of my VEGFR-2 inhibitor, I'm seeing very low and inconsistent plasma exposure in my animal models. What are the initial troubleshooting steps?
Answer: Low and variable plasma exposure is a frequent challenge with poorly soluble compounds, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV.[1][2] The primary cause is typically poor dissolution in the gastrointestinal (GI) tract.[2][3] Here are the initial steps to diagnose and address the issue:
-
Verify Compound Solubility: First, confirm the solubility of your compound in the dosing vehicle. If the compound has precipitated, it cannot be absorbed. Test solubility in common preclinical vehicles (e.g., 0.5% methylcellulose (B11928114), corn oil, DMSO/PEG/saline mixtures).
-
Assess Formulation Homogeneity: If you are using a suspension, ensure it is homogenous. Inconsistent suspension can lead to variable dosing between animals. Use a homogenizer and continuously stir the suspension during dosing.[4]
-
Particle Size Analysis: The dissolution rate is directly related to the surface area of the drug particles.[5][6] Consider reducing the particle size through micronization or nanosizing to improve the dissolution rate.[5]
-
Standardize Experimental Conditions: Ensure all animals are treated consistently. Factors like fasting state can significantly impact GI physiology and drug absorption. Standardizing the fasting period (e.g., overnight fasting) before dosing can reduce variability.[3][4]
Question 2: My compound appears soluble in the dosing vehicle in the lab, but in vivo exposure is still poor. What advanced formulation strategies should I consider?
Answer: If simple formulations are ineffective, more advanced strategies are needed to enhance solubility and absorption. The goal is often to present the drug to the GI tract in a solubilized or pre-dissolved state.
-
Amorphous Solid Dispersions (ASDs): Many kinase inhibitors are crystalline and poorly soluble. Converting the drug to an amorphous (non-crystalline) state, dispersed within a hydrophilic polymer, can significantly increase its apparent solubility and dissolution rate.[7][8] This is a common and effective industrial strategy.[9]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[3][10] These formulations form fine emulsions or microemulsions in the GI tract, keeping the drug solubilized and facilitating its absorption through lipid pathways.[10]
-
Nanosuspensions: Creating a nanosuspension involves reducing drug particles to the nanometer scale and stabilizing them with surfactants. This dramatically increases the surface area, leading to a much faster dissolution rate.[11]
The choice of strategy depends on the physicochemical properties of your specific VEGFR-2 inhibitor.
Question 3: I've developed an amorphous solid dispersion (ASD), but the in vivo bioavailability is still not optimal. How can I further troubleshoot this formulation?
Answer: While ASDs are powerful, their performance can be hindered by several factors.
-
Polymer Selection: The choice of polymer is critical. It must be able to stabilize the amorphous drug and prevent recrystallization in vivo. Common polymers include PVP, HPMC, and Soluplus®. Experiment with different polymers to find the best fit for your compound.
-
Drug Loading: High drug loading in an ASD can increase the risk of recrystallization. Try reducing the drug-to-polymer ratio to see if stability and performance improve.
-
Supersaturation and Precipitation: ASDs work by creating a temporary supersaturated state in the gut.[8] However, if the drug precipitates from this supersaturated solution before it can be absorbed, the benefit is lost. Consider including a precipitation inhibitor in your formulation.
-
In Vitro Dissolution Testing: Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the conditions of the fasted and fed intestine to test your ASD. This can provide better in vitro - in vivo correlation and help you optimize the formulation before moving back into animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of many small-molecule VEGFR-2 inhibitors?
A1: Most kinase inhibitors, including those targeting VEGFR-2, are complex, high molecular weight molecules that are often poorly soluble in water (BCS Class II/IV).[1] This poor aqueous solubility is the primary barrier, as a drug must dissolve in the GI fluids before it can be absorbed into the bloodstream.[2][12] Additionally, some inhibitors may be subject to first-pass metabolism in the gut wall and liver or be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, further reducing net absorption.[8][12]
Q2: How do I choose between an amorphous solid dispersion and a lipid-based formulation for my inhibitor?
A2: The choice depends on your compound's properties. A general guideline is:
-
Amorphous Solid Dispersions (ASDs) are often suitable for compounds with high melting points and moderate lipophilicity. The goal is to overcome the energy barrier of the crystal lattice to improve dissolution.[7]
-
Lipid-Based Formulations (e.g., SEDDS) are typically best for highly lipophilic (fat-soluble) compounds. These formulations leverage the body's natural lipid absorption pathways to get the drug into circulation.[10] A decision tree can help guide this selection process (see diagrams below).
Q3: Can co-administering my VEGFR-2 inhibitor with food improve its bioavailability?
A3: It depends on the compound and formulation. For some poorly soluble, lipophilic drugs, administration with a high-fat meal can increase bioavailability by stimulating bile secretion, which helps solubilize the drug.[5][13] However, for other drugs, food can have no effect or even decrease absorption.[13][14] For preclinical studies, it is generally recommended to administer the compound in a fasted state to reduce variability.[3] If a food effect is suspected, it should be systematically studied.
Q4: What is a typical dosing vehicle for a VEGFR-2 inhibitor suspension in a mouse xenograft study?
A4: A very common and simple vehicle for oral gavage in mice is an aqueous suspension using 0.5% methylcellulose (or carboxymethylcellulose) with 0.1-0.2% Tween 80.[15] The methylcellulose acts as a suspending agent, while the Tween 80 acts as a wetting agent to help disperse the hydrophobic drug particles. For more difficult compounds, a mixture of solvents like DMSO, PEG300, and saline may be used.[15] For example, a common lenvatinib formulation involves dissolving the drug in DMSO, then diluting with PEG300, Tween 80, and finally saline.[15]
Data Presentation
Table 1: Physicochemical Properties of Representative VEGFR-2 Inhibitors
| Property | Apatinib | Lenvatinib | Regorafenib[16] | General Target for Good Bioavailability |
| Molecular Weight ( g/mol ) | 475.56 | 426.46 | 482.82 | < 500 |
| LogP | 4.2 | 3.3 | 4.5 | 1 - 3 |
| Aqueous Solubility | Practically Insoluble | Very Slightly Soluble | Practically Insoluble | > 100 µg/mL |
| BCS Class | Likely II/IV | Likely II/IV | Likely II/IV | I or III |
| Primary Metabolism | CYP3A4/5[17] | Aldehyde oxidase, CYP3A4 | CYP3A4, UGT1A9 | Low first-pass extraction |
Table 2: Comparison of Preclinical Pharmacokinetic Parameters for Different Formulations (Note: Data are illustrative examples based on typical improvements seen for poorly soluble drugs and do not represent a specific head-to-head study.)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (0.5% MC) | 150 ± 45 | 4.0 | 950 ± 310 | 100% (Baseline) |
| Micronized Suspension | 225 ± 60 | 2.0 | 1,800 ± 450 | ~190% |
| Amorphous Solid Dispersion (20% drug in PVP) | 650 ± 150 | 1.5 | 5,500 ± 980 | ~580% |
| Self-Emulsifying Delivery System (SEDDS) | 800 ± 180 | 1.0 | 6,200 ± 1100 | ~650% |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol describes a lab-scale method for preparing an ASD, a robust technique for enhancing the solubility of crystalline compounds.[9][18]
Materials:
-
VEGFR-2 Inhibitor (e.g., "this compound")
-
Polymer (e.g., polyvinylpyrrolidone (B124986) K30 (PVP K30), HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) capable of dissolving both the drug and the polymer.
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Methodology:
-
Determine Drug:Polymer Ratio: Start with a common ratio, such as 1:4 (w/w) drug to polymer.
-
Dissolution: Accurately weigh and dissolve the VEGFR-2 inhibitor and the chosen polymer in a minimal amount of the selected solvent in a round-bottom flask. Ensure complete dissolution by gentle swirling or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, clear film is formed on the flask wall.
-
Secondary Drying: Scrape the film from the flask. Place the resulting solid in a vacuum oven at 40-50°C overnight to remove any residual solvent.
-
Milling: Gently grind the dried ASD into a fine, uniform powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the dispersion and the absence of crystalline drug using techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD).
-
Storage: Store the final ASD powder in a desiccator at room temperature to prevent moisture-induced recrystallization.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a basic procedure for evaluating the oral bioavailability of a formulated VEGFR-2 inhibitor.[8]
Materials:
-
Male Balb/c mice (6-8 weeks old)
-
Test formulation (e.g., ASD prepared in Protocol 1, suspended in 0.5% methylcellulose)
-
Dosing vehicle (control)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for drug quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimation & Fasting: Acclimate animals for at least 3 days. Fast mice for 4 hours (or overnight for some protocols) prior to dosing, with free access to water.
-
Group Assignment: Randomly assign mice to groups (e.g., n=3-5 per group). A typical study includes a vehicle control group and one or more formulation groups. An intravenous (IV) group is required to determine absolute bioavailability.
-
Dose Preparation: Prepare the dosing formulation. For an ASD, this involves suspending the powder in the vehicle at the desired concentration (e.g., 10 mg/kg). Ensure the suspension is homogenous.
-
Administration: Weigh each mouse to calculate the exact dosing volume. Administer the formulation via oral gavage (PO). For the IV group, administer a solution of the inhibitor via tail vein injection at a lower dose.
-
Blood Sampling: Collect sparse blood samples (e.g., ~30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous vein. Place samples into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Sample Analysis: Store plasma at -80°C until analysis. Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin). Calculate relative oral bioavailability compared to a control formulation or absolute bioavailability by comparing PO and IV AUC values.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway upon ligand binding.[19][20][21][22][23]
Caption: Experimental workflow for formulation screening and development.
Caption: Decision logic for selecting a bioavailability enhancement strategy.
References
- 1. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. lonza.com [lonza.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the effects of formulation and food on the pharmacokinetics of lenvatinib (E7080) in healthy volunteers. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Regorafenib - Wikipedia [en.wikipedia.org]
- 17. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. commerce.bio-rad.com [commerce.bio-rad.com]
- 21. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 22. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
VEGFR-2-IN-37 degradation and half-life in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with VEGFR-2-IN-37. The information is presented in a question-and-answer format to address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][4] By inhibiting the tyrosine kinase activity of VEGFR-2, this compound can block downstream signaling pathways involved in endothelial cell proliferation, migration, and survival, thereby potentially inhibiting angiogenesis.[5][6]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound. Based on supplier recommendations, the following conditions should be observed:
| Storage Format | Temperature | Duration | Special Conditions |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | Protect from light[1] |
| -20°C | 1 month | Protect from light[1] |
This data is compiled from multiple sources.[1][2]
Q3: Is there any available data on the degradation or half-life of this compound in solution?
Currently, there is no publicly available quantitative data specifically detailing the degradation kinetics or half-life of this compound in common experimental solvents or buffers. Stability can be influenced by solvent, pH, temperature, and light exposure. It is highly recommended to perform stability studies under your specific experimental conditions.
Q4: How can I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] For in vitro experiments, a common practice is to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. For in vivo studies, formulation may require vehicles like corn oil, PEG400, or carboxymethyl cellulose (B213188), and it is advisable to test solubility and stability in these vehicles.[2]
Troubleshooting Guide
Problem 1: Inconsistent or no activity observed in my in vitro assay.
-
Possible Cause 1: Compound Degradation.
-
Solution: Ensure the compound has been stored correctly in its powdered form and that stock solutions are not stored for longer than the recommended duration.[1][2] Prepare fresh dilutions from a new stock solution for each experiment. Consider performing a quick quality control check, such as LC-MS, to confirm the integrity of your compound.
-
-
Possible Cause 2: Poor Solubility in Assay Medium.
-
Solution: this compound has low aqueous solubility.[2] When diluting your DMSO stock into aqueous buffer or media, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final compound concentration or use a solubilizing agent if compatible with your assay.
-
-
Possible Cause 3: Incorrect Assay Conditions.
Problem 2: Difficulty with in vivo formulation and delivery.
-
Possible Cause: Compound Precipitation or Instability in Vehicle.
-
Solution: Due to its hydrophobicity (LogP ~4.3), formulating this compound for in vivo use can be challenging.[2] Test the solubility and stability in various common vehicles. A formulation might involve a suspension in 0.5% carboxymethyl cellulose or a solution in a mixture of DMSO and corn oil (e.g., 10:90).[2] It is crucial to prepare these formulations fresh and check for homogeneity before administration.
-
Experimental Protocols & Methodologies
While specific degradation data for this compound is unavailable, the following is a general protocol for assessing the stability of a small molecule inhibitor in an aqueous solution, which can be adapted for your specific needs.
Protocol: Assessing Small Molecule Stability in Solution via HPLC
-
Objective: To determine the rate of degradation of a compound in a specific buffer over time.
-
Materials:
-
This compound
-
HPLC-grade DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the experimental buffer with the stock solution to a final concentration (e.g., 10 µM). Ensure the final DMSO concentration is minimal.
-
Immediately after preparation (T=0), take an aliquot and inject it into the HPLC system to obtain an initial peak area representing 100% of the compound.
-
Incubate the remaining solution under desired experimental conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.
-
Quantify the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound (relative to T=0) against time.
-
From this plot, you can determine the half-life (t½), which is the time it takes for 50% of the compound to degrade.
-
Visualizations
Caption: Workflow for determining compound half-life in solution.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | VEGFR | 298207-77-9 | Invivochem [invivochem.com]
- 3. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Managing unexpected phenotypic changes in cells treated with VEGFR-2-IN-37
Welcome to the technical support center for VEGFR-2-IN-37. This resource is designed to assist researchers, scientists, and drug development professionals in managing and troubleshooting unexpected phenotypic changes observed in cells during treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][2] This activation initiates several downstream signaling cascades critical for endothelial cell proliferation, migration, survival, and angiogenesis.[1][3][4] Key pathways affected include the PLCγ-PKC-MAPK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival.[1][4][5] this compound is designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.
Q2: What are the expected on-target cellular phenotypes after treatment with this compound?
A2: Based on its mechanism of action, the expected phenotypes in sensitive endothelial cell lines (e.g., HUVECs) include:
-
Inhibition of VEGFR-2 Phosphorylation: A dose-dependent decrease in the phosphorylation of VEGFR-2 at key tyrosine residues (e.g., Y1175).[6]
-
Reduced Downstream Signaling: Decreased phosphorylation of downstream effectors such as ERK1/2 and Akt.[1][4]
-
Decreased Cell Proliferation and Viability: Inhibition of endothelial cell growth and proliferation.
-
Inhibition of Cell Migration: Reduced migratory capacity of endothelial cells in assays such as wound healing or transwell migration assays.
-
Impaired Tube Formation: Disruption of the ability of endothelial cells to form capillary-like structures on Matrigel.
Troubleshooting Unexpected Phenotypic Changes
This section addresses specific unexpected results that you may encounter during your experiments with this compound.
Issue 1: I'm observing an increase in cell motility and invasion in my cancer cell line after treatment, which is contrary to the expected anti-angiogenic effect.
-
Potential Cause 1: Off-Target Effects. Small molecule inhibitors can have unintended targets.[7][8] this compound might be inhibiting a kinase that normally suppresses motility or activating a pathway that promotes an invasive phenotype. It is a known phenomenon that some kinase inhibitors can cause paradoxical pathway activation.[7]
-
Potential Cause 2: Epithelial-to-Mesenchymal Transition (EMT). In some cancer cells, the inhibition of certain signaling pathways can trigger a phenotypic switch to a more mesenchymal and invasive state. This is a documented resistance mechanism for some receptor tyrosine kinase inhibitors.[9]
-
Potential Cause 3: Feedback Loop Activation. Inhibition of VEGFR-2 could lead to the compensatory activation of other pro-migratory signaling pathways, such as the c-Met or EGFR pathways.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, verify that this compound is inhibiting VEGFR-2 phosphorylation in your specific cell line using Western blotting.
-
Investigate Off-Target Effects:
-
Kinome Profiling: If available, perform a kinome scan to identify other kinases that are inhibited by this compound.
-
Phenotypic Comparison: Compare the observed phenotype with that of other well-characterized VEGFR-2 inhibitors or inhibitors of suspected off-target kinases.[9]
-
-
Assess EMT Markers: Use Western blotting or qPCR to check for changes in EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin).
-
Probe for Alternative Pathway Activation: Examine the phosphorylation status of other receptor tyrosine kinases (e.g., c-Met, EGFR) to identify any compensatory signaling.
Issue 2: My cells show an initial response to this compound, but then they seem to recover and resume proliferation after prolonged treatment.
-
Potential Cause 1: Development of Drug Resistance. Cells can develop resistance through various mechanisms, including mutations in the target kinase or activation of bypass signaling pathways.[8][10]
-
Potential Cause 2: Drug Efflux. Cells may upregulate multidrug resistance pumps (e.g., P-glycoprotein) that actively transport this compound out of the cell, reducing its intracellular concentration.[11]
-
Potential Cause 3: Metabolic Reprogramming. Cancer cells might adapt their metabolism to become less dependent on the signaling pathways inhibited by this compound.
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that VEGFR-2 phosphorylation is still inhibited in the "resistant" cells. If phosphorylation is restored, it may suggest a mutation in the drug-binding pocket.
-
Investigate Bypass Pathways: Use phospho-antibody arrays or Western blotting to screen for the activation of parallel signaling pathways (e.g., FGFR, PDGFR signaling).
-
Test for Drug Efflux: Check for the expression of common drug efflux pumps. Co-treatment with a known efflux pump inhibitor (e.g., verapamil) can help determine if this is the mechanism of resistance.[11]
-
Perform a Dose-Response Curve Shift Assay: Compare the IC50 value of this compound in the parental (sensitive) and the adapted (resistant) cell lines. A rightward shift in the curve indicates a decrease in sensitivity.
Issue 3: I'm observing unexpected cell toxicity in a cell line that does not express VEGFR-2.
-
Potential Cause 1: Off-Target Kinase Inhibition. this compound may be inhibiting other kinases that are essential for the survival of that particular cell line.[7][12] Many kinases share structural similarities in their ATP-binding pockets.
-
Potential Cause 2: Non-Specific Cytotoxicity. At higher concentrations, small molecules can induce cytotoxicity through mechanisms unrelated to kinase inhibition, such as mitochondrial toxicity or induction of oxidative stress.
-
Potential Cause 3: Cell Line Contamination or Misidentification. It is crucial to ensure the identity and purity of your cell line.
Troubleshooting Steps:
-
Confirm VEGFR-2 Expression: Verify the absence of VEGFR-2 expression in your cell line at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Determine IC50: Perform a cell viability assay to determine the concentration at which the toxicity is observed. High micromolar concentrations are more likely to be associated with non-specific effects.
-
Use a Negative Control: Test a structurally related but inactive analog of this compound, if available. This can help differentiate between on-target/off-target kinase inhibition and non-specific cytotoxicity.
-
Cell Line Authentication: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[9]
Data Presentation
Table 1: Comparative IC50 Values of this compound and Control Inhibitors
| Compound | Target | Kinase Inhibition IC50 (nM) | HUVEC Proliferation IC50 (nM) | A549 (VEGFR-2 neg) Proliferation IC50 (µM) |
| This compound | VEGFR-2 | 5.2 | 25.8 | > 50 |
| Sunitinib | Multi-kinase | 9.0 | 28.0 | 8.5 |
| Axitinib | VEGFRs | 0.2 | 1.2 | > 20 |
| Negative Control | N/A | > 10,000 | > 10,000 | > 50 |
Table 2: Troubleshooting Summary for Unexpected Phenotypes
| Unexpected Phenotype | Potential Cause | Key Validation Experiment | Expected Outcome of Validation |
| Increased Cancer Cell Motility | Off-Target Effects / EMT | Western Blot for EMT Markers | Decrease in E-cadherin, Increase in Vimentin |
| Acquired Resistance | Bypass Pathway Activation | Phospho-Kinase Array | Increased phosphorylation of alternative RTKs (e.g., c-Met, FGFR) |
| Toxicity in VEGFR-2 Negative Cells | Off-Target Kinase Inhibition | Kinome Profiling Screen | Identification of inhibited kinases essential for cell survival |
Experimental Protocols
1. Western Blot for Phospho-VEGFR-2 and Downstream Signaling
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Y1175), p-ERK1/2, or p-Akt overnight at 4°C.[9]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with antibodies for total VEGFR-2, ERK1/2, and Akt for loading controls.
2. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.[13]
3. In Vitro Angiogenesis Assay (Tube Formation)
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate for 4-12 hours to allow for tube formation.
-
Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of junctions using image analysis software.[13]
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. VEGF receptor 2 endocytic trafficking regulates arterial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of VEGFR-2 Kinase Inhibitors: Sunitinib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[1] Consequently, inhibiting VEGFR-2 signaling is a well-established and effective strategy in cancer therapy.[2] This guide provides a comparative overview of the efficacy of two widely studied multi-targeted tyrosine kinase inhibitors, Sunitinib (B231) and Sorafenib (B1663141), both of which target VEGFR-2 among other kinases.
Note: A thorough search of publicly available scientific literature and databases did not yield any specific information or experimental data for a compound designated "VEGFR-2-IN-37." Therefore, a direct comparison with this agent is not possible at this time. This guide will focus on a detailed comparison of Sunitinib and Sorafenib.
Data Presentation: In Vitro Efficacy
The in vitro potency of Sunitinib and Sorafenib is often evaluated by their half-maximal inhibitory concentration (IC50) against VEGFR-2 and other relevant kinases. Lower IC50 values indicate greater potency.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 (Flk-1) | 80 | [3][4][5] |
| PDGFRβ | 2 | [3][4][5] | |
| c-Kit | - | [3] | |
| FLT3 | 50 (FLT3-ITD) | [4] | |
| Sorafenib | VEGFR-2 | 90 | [3][6] |
| VEGFR-1 | 26 | ||
| VEGFR-3 | 20 | [3][6] | |
| PDGFRβ | 57 | [3][6] | |
| c-Kit | 68 | [3][6] | |
| Raf-1 | 6 | [3][6] | |
| B-Raf | 22 | [3][6] | |
| B-Raf (V600E) | 38 |
Experimental Protocols
In Vitro VEGFR-2 Kinase Assay (General Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
-
Reagent Preparation : A recombinant human VEGFR-2 kinase domain, a suitable tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer.[7] Test compounds (Sunitinib, Sorafenib) are serially diluted in DMSO.[7]
-
Plate Coating : A 96-well plate is coated with the kinase substrate.[2]
-
Inhibitor Incubation : The diluted test compounds or a vehicle control (DMSO) are added to the wells.[7]
-
Kinase Reaction Initiation : The recombinant VEGFR-2 enzyme is added to each well and incubated to allow for inhibitor binding. The kinase reaction is then initiated by the addition of ATP.[7]
-
Detection : After incubation, the level of substrate phosphorylation is measured. This is often achieved using a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP) for a colorimetric or chemiluminescent readout.[2]
-
Data Analysis : The signal intensity, which is inversely proportional to the inhibitory activity of the compound, is measured. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
In Vivo Tumor Xenograft Model (General Protocol)
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Culture and Implantation : Human cancer cells (e.g., neuroblastoma, hepatocellular carcinoma) are cultured and then injected subcutaneously into immunocompromised mice.[8][9][10]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volume is regularly measured using calipers.[10]
-
Treatment Administration : Once tumors reach a predetermined size, the mice are randomized into control and treatment groups. The control group receives a vehicle, while the treatment groups receive the test compounds (e.g., Sunitinib or Sorafenib) at specified doses and schedules (e.g., daily oral gavage).[8][11]
-
Efficacy and Toxicity Assessment : Tumor volume and the body weight of the mice are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.[8][10] The extent of angiogenesis in the tumors can be assessed by immunohistochemical staining for endothelial markers like CD34.[8]
-
Data Analysis : The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.[8]
Mandatory Visualizations
Caption: Simplified VEGFR-2 signaling pathway and points of inhibition by Sunitinib and Sorafenib.
Caption: General experimental workflow for comparing the efficacy of VEGFR-2 inhibitors.
In Vivo Efficacy
Both Sunitinib and Sorafenib have demonstrated anti-tumor activity in various preclinical cancer models.
-
Sunitinib : In neuroblastoma xenograft models, Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis.[8] For instance, a dose of 20 mg/kg resulted in significant primary tumor growth reduction.[8][11] The anti-tumor effect is primarily attributed to the inhibition of tumor angiogenesis rather than a direct effect on tumor cells.[12] The efficacy of Sunitinib can be dose-dependent and may vary depending on the tumor model.[13]
-
Sorafenib : Sorafenib has shown efficacy in preclinical models of hepatocellular carcinoma and glioblastoma.[14][15] It has been observed to inhibit tumor cell proliferation and induce apoptosis and autophagy.[14] In a murine liver cancer model, a sorafenib-loaded nanosuspension exhibited better anticancer efficacy than the sorafenib solution.[16] However, in some models, the improvement in survival with Sorafenib treatment was not statistically significant compared to the vehicle control.[15]
Conclusion
Sunitinib and Sorafenib are potent multi-targeted kinase inhibitors with significant activity against VEGFR-2. Both have demonstrated in vitro and in vivo efficacy in various cancer models, primarily through the inhibition of angiogenesis. While their IC50 values against VEGFR-2 are comparable, their broader kinase inhibition profiles differ, which may account for variations in their efficacy across different tumor types. The selection of one agent over the other may depend on the specific cancer type and its underlying molecular characteristics. Further research and clinical studies are essential to fully elucidate their comparative effectiveness and to identify patient populations most likely to benefit from each therapy. As data for novel inhibitors like "this compound" becomes available, similar comparative analyses will be crucial for advancing cancer treatment.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. In vivo biodistribution, biocompatibility, and efficacy of sorafenib-loaded lipid-based nanosuspensions evaluated experimentally in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating VEGFR-2-IN-37 Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of key methodologies for validating the target engagement of VEGFR-2-IN-37, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Objective comparison with alternative approaches is supported by established experimental principles.
VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2][3][4][5] Its activation initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[4][6][7] Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a prime therapeutic target.[8][9][10][11][12][13] this compound has been identified as an inhibitor of this receptor, highlighting the need for robust methods to confirm its direct interaction with VEGFR-2 in living cells.[1]
This guide explores three widely-used methods for validating kinase inhibitor target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling analysis. Each method offers distinct advantages and provides complementary information regarding the direct binding and functional consequences of inhibitor engagement.
Method Comparison at a Glance
The following table summarizes the key features of the three primary methods for validating this compound target engagement in live cells.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Western Blotting (Downstream Signaling) |
| Principle | Ligand binding alters the thermal stability of the target protein.[14][15][16][17] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged target and a fluorescent tracer.[18][19][20][21] | Quantifies the phosphorylation status of the target protein or its downstream effectors.[2][6][22] |
| Primary Readout | Change in protein melting temperature (Tm) or isothermal dose-response.[23] | BRET ratio, which decreases with compound competition.[24] | Band intensity corresponding to protein phosphorylation levels.[2][23] |
| Endpoint | Direct evidence of compound binding to the target protein.[23][24] | Direct quantification of compound binding to the target in real-time.[18] | Measures the functional consequence of target inhibition.[23] |
| Throughput | Moderate to high, adaptable to 96- and 384-well formats.[17][23] | High, well-suited for 96- and 384-well plate formats.[23] | Low to moderate, can be adapted to 96-well formats (In-Cell Western).[23] |
| Labeling | Label-free for the target protein.[15][23] | Requires genetic modification of the target protein (luciferase fusion) and a fluorescent tracer.[21] | Requires specific primary and labeled secondary antibodies.[23] |
| Quantitative Data | EC50 values from isothermal dose-response curves, thermal shift curves.[16][23] | IC50 values from dose-response curves, kinetic parameters (residence time).[21] | IC50 values from dose-response curves of protein phosphorylation.[23] |
Signaling Pathways and Experimental Logic
To understand how these validation methods work, it is essential to visualize the underlying biological and experimental processes.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for validating this compound target engagement.
Caption: Logical relationship between direct and indirect target engagement validation methods.
Detailed Experimental Protocols
The following sections provide detailed protocols for each of the discussed target engagement validation methods. These are generalized protocols that should be optimized for the specific cell line and experimental conditions.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for directly assessing the binding of a compound to its target protein within the cell. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[14][15][17][23]
Experimental Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or another cell line endogenously expressing VEGFR-2 to 80-90% confluency.
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (e.g., 0.1% DMSO) for 2 hours at 37°C.
-
Cell Harvest: Scrape cells in PBS containing protease and phosphatase inhibitors and transfer to microcentrifuge tubes.
-
Heating: Aliquot cell suspensions into PCR tubes and heat for 3 minutes at a range of temperatures (e.g., 48°C to 68°C) in a thermal cycler, followed by cooling for 3 minutes at 4°C.[23]
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Detection: Transfer the supernatant to new tubes and analyze the amount of soluble VEGFR-2 in each sample using Western Blotting or an ELISA-based method.
-
Data Analysis: Plot the amount of soluble VEGFR-2 protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. For isothermal dose-response, plot the soluble protein amount at a fixed temperature against the compound concentration to determine the EC50.[16]
Method 2: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in living cells.[24] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged VEGFR-2 and a fluorescently labeled tracer that binds to the same target. A test compound like this compound that binds to VEGFR-2 will compete with the tracer, leading to a decrease in the BRET signal.[21][24]
Experimental Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a vector expressing an N-terminal NanoLuc® luciferase-VEGFR-2 fusion protein.
-
Cell Seeding: After 24 hours, harvest the cells and seed them into 96- or 384-well white assay plates.
-
Compound and Tracer Addition: Add varying concentrations of this compound to the wells, followed by the addition of a cell-permeable fluorescent tracer specific for VEGFR-2 at a predetermined optimal concentration. Include vehicle-only and tracer-only controls.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Detection: Read the plate on a luminometer capable of simultaneously measuring the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
Method 3: Western Blotting for Downstream Signaling Inhibition
A common method to indirectly assess target engagement is to measure the phosphorylation of the target kinase or its downstream signaling proteins.[24] Inhibition of VEGFR-2 kinase activity by this compound should lead to a decrease in phosphorylated VEGFR-2 (p-VEGFR-2) and downstream effectors like AKT and ERK.[6][7][22]
Experimental Protocol:
-
Cell Culture and Serum Starvation: Culture HUVECs to 80-90% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or a vehicle control for 2 hours.
-
Ligand Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately place the culture plates on ice, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175). Subsequently, strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin).[2]
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.[2] Quantify the band intensities using densitometry software. Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal for each sample. Plot the normalized signal against the this compound concentration and fit to a four-parameter logistic equation to determine the IC50.[23]
Conclusion
Validating the target engagement of this compound in live cells is a critical step to ensure its mechanism of action and to guide further drug development. The Cellular Thermal Shift Assay, NanoBRET™ Target Engagement Assay, and Western Blotting for downstream signaling are all powerful techniques that provide complementary information. CETSA and NanoBRET™ offer direct evidence of compound binding to VEGFR-2 in a cellular context, with NanoBRET™ providing the advantage of real-time kinetic measurements. Western blotting, on the other hand, provides crucial functional data on the inhibitory effect of the compound on the VEGFR-2 signaling pathway. The choice of assay will depend on the specific research question, available resources, and the desired throughput. A multi-assay approach is often recommended for a comprehensive validation of target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. elifesciences.org [elifesciences.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Use of NanoBiT and NanoBRET to monitor fluorescent VEGF-A binding kinetics to VEGFR2/NRP1 heteromeric complexes in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Kinase Selectivity Profile of VEGFR-2-IN-37: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a framework for evaluating the kinase selectivity of VEGFR-2-IN-37 against two critical receptor tyrosine kinases: Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.
While this compound has been identified as an inhibitor of VEGFR-2, with a reported inhibition rate of approximately 56.9% at a concentration of 200 μM, publicly available data on its specific inhibitory activity (such as IC50 or Ki values) against PDGFR and c-KIT is currently limited.[1] This guide offers a comprehensive, representative protocol for researchers to generate this crucial comparative data in their own laboratories.
Understanding the Kinase Targets
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3] Both PDGFR and c-KIT are also receptor tyrosine kinases that play significant roles in cell proliferation, differentiation, and survival. Dysregulation of their signaling pathways is implicated in various cancers, making them important targets for anti-cancer therapies and potential off-targets for inhibitors aimed at other kinases.
Quantitative Kinase Selectivity Profile
To facilitate a direct comparison of the inhibitory activity of this compound, the following table provides a template for summarizing experimentally determined IC50 values. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| VEGFR-2 | [Insert Experimental Data] |
| PDGFRα | [Insert Experimental Data] |
| PDGFRβ | [Insert Experimental Data] |
| c-KIT | [Insert Experimental Data] |
IC50 values should be determined through in vitro kinase assays as detailed in the experimental protocols below.
Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by the activation of VEGFR-2, PDGFR, and c-KIT. Understanding these pathways provides context for the biological consequences of their inhibition.
References
A Comparative Analysis of VEGFR-2 Tyrosine Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory potency of various Tyrosine Kinase Inhibitors (TKIs) targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds.
While specific data for a compound designated "VEGFR-2-IN-37" is not available in the public domain, this guide offers a comparative landscape of well-characterized and novel TKIs. The included data, presented in a clear tabular format, allows for a straightforward comparison of their half-maximal inhibitory concentrations (IC50). Furthermore, detailed experimental protocols for kinase assays are provided, alongside a visualization of the VEGFR-2 signaling pathway to contextualize the mechanism of action of these inhibitors.
Comparative IC50 Values of VEGFR-2 Inhibitors
The following table summarizes the in vitro IC50 values of various small molecule inhibitors against VEGFR-2. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50%. Lower IC50 values are indicative of higher potency. The selected compounds include both established drugs and novel chemical entities.
| Compound Name/Code | IC50 (nM) against VEGFR-2 | Reference Compound(s) | Notes |
| Sorafenib | 3.12 | - | A commonly used reference TKI in VEGFR-2 inhibition assays.[1] |
| Sorafenib | 53.65 | - | IC50 value can vary based on specific assay conditions.[2] |
| Sorafenib | 82 | - | Another reported IC50 value for Sorafenib.[3] |
| Sunitinib | 18.9 ± 2.7 | - | A multi-targeted TKI used as a reference.[4] |
| Axitinib | ~5450 | - | Although a potent VEGFR inhibitor, some assays show higher IC50s.[5] |
| Compound 23j | 3.7 | Sorafenib (3.12 nM) | A novel bis([2][3][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivative.[1] |
| Compound 11 | 192 | Sorafenib (82 nM) | A piperazinylquinoxaline-based derivative.[3] |
| Compound 6 (Nicotinamide-based) | 60.83 | Sorafenib (53.65 nM) | A novel nicotinamide-based derivative.[2] |
| Compounds 37, 38, 39 | 0.73, 1.4, 1.6 | - | Novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives.[4] |
| Compound 72a | 67 | - | A potent pyrimidine (B1678525) derivative.[6] |
| Compound 77a | 27 | Sorafenib | A promising compound from a series of new libraries.[6] |
| Compounds 83k, 84c | 67, 85 | Sunitinib | Hydroxy-derivatives showing strong activity.[6] |
| VH02 | 560 | - | A 6-indazolyl triazole derivative.[7] |
Experimental Protocols
The determination of IC50 values is crucial for the preclinical assessment of kinase inhibitors. Below are generalized yet detailed protocols for in vitro VEGFR-2 kinase assays, based on commonly used methods.
In Vitro VEGFR-2 Kinase Assay (Luminescent Kinase Assay)
This method measures the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant Human VEGFR-2 (KDR) kinase
-
5x Kinase Assay Buffer
-
ATP (500 µM stock)
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test Compounds (dissolved in DMSO)
-
Kinase-Glo™ MAX Reagent
-
White 96-well plates
Procedure:
-
Master Mixture Preparation : Prepare a master mixture containing 5x Kinase Assay Buffer, 500 µM ATP, 50x PTK substrate, and water.
-
Compound Addition : Add 5 µL of the test inhibitor solution to the designated wells. For positive and blank controls, add 5 µL of the inhibitor buffer (containing DMSO).
-
Enzyme Preparation : Thaw the VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µl) with 1x Kinase Assay Buffer.
-
Initiation of Kinase Reaction : To all wells except the "Blank", add 20 µL of the diluted VEGFR-2 enzyme to start the reaction. Add 20 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Incubation : Cover the plate and incubate at 30°C for 45 minutes.
-
Detection : Thaw the Kinase-Glo Max reagent. After the incubation, add 50 µL of the Kinase-Glo Max reagent to each well.
-
Signal Measurement : Cover the plate with aluminum foil and incubate at room temperature for 15 minutes. Measure the luminescence using a microplate reader.
-
Data Analysis : The IC50 values are calculated from the concentration-response curves by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream cellular responses. TKIs act by inhibiting the autophosphorylation of the intracellular kinase domain of VEGFR-2, thereby blocking this cascade.
Caption: Simplified VEGFR-2 signaling cascade and the point of TKI intervention.
References
- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of VEGFR-2-IN-37: A Comparative Validation Guide Using CRISPR and siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the on-target effects of VEGFR-2-IN-37, a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We present a comparative analysis of using CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown to confirm that the biological effects of this compound are directly attributable to its interaction with VEGFR-2. This guide includes quantitative data from functional assays, detailed experimental protocols, and visualizations to aid in the design and interpretation of on-target validation studies.
Introduction to VEGFR-2 and On-Target Validation
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1] Its activation by VEGF binding triggers a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are essential for endothelial cell proliferation, migration, and survival.[1][2] Dysregulation of VEGFR-2 signaling is a hallmark of several diseases, including cancer, making it a prime target for therapeutic intervention.[2]
This compound has been identified as an inhibitor of VEGFR-2, showing effects on endothelial cell proliferation and angiogenesis. To rigorously validate that the observed cellular effects of a small molecule inhibitor like this compound are indeed due to its intended target, it is crucial to employ orthogonal methods that specifically remove the target protein. CRISPR-Cas9 and siRNA are two powerful gene-editing and gene-silencing tools, respectively, that can be used to ablate VEGFR-2 expression, thereby providing a clean background to assess the on-target specificity of the inhibitor.
Comparative Analysis of On-Target Validation Methods
This section compares the outcomes of inhibiting VEGFR-2 function through three different modalities: the small molecule inhibitor this compound, siRNA-mediated knockdown, and CRISPR-Cas9-mediated knockout. The following tables summarize the expected quantitative outcomes from key in vitro angiogenesis assays.
Table 1: Inhibition of VEGFR-2 Phosphorylation
| Method | Treatment | Concentration/Dose | % Inhibition of VEGFR-2 Phosphorylation (pVEGFR-2/Total VEGFR-2) |
| Small Molecule Inhibitor | This compound | IC50 (as determined) | 50% |
| siRNA Knockdown | VEGFR-2 siRNA | 10-100 nM | 70-90% |
| CRISPR Knockout | VEGFR-2 gRNA | N/A | >95% (protein knockout) |
| Negative Control | Scrambled siRNA | 10-100 nM | ~0% |
| Vehicle Control | DMSO | Equivalent Volume | ~0% |
Table 2: Inhibition of Endothelial Cell Proliferation
| Method | Treatment | Concentration/Dose | % Inhibition of Cell Proliferation |
| Small Molecule Inhibitor | This compound | GI50 (as determined) | 50% |
| siRNA Knockdown | VEGFR-2 siRNA | 10-100 nM | 60-80% |
| CRISPR Knockout | VEGFR-2 gRNA | N/A | >90% |
| Negative Control | Scrambled siRNA | 10-100 nM | ~0-5% |
| Vehicle Control | DMSO | Equivalent Volume | ~0% |
Table 3: Inhibition of Endothelial Cell Tube Formation
| Method | Treatment | Concentration/Dose | % Reduction in Tube Length / Branch Points |
| Small Molecule Inhibitor | This compound | Effective Concentration | 40-60% |
| siRNA Knockdown | VEGFR-2 siRNA | 10-100 nM | 70-90% |
| CRISPR Knockout | VEGFR-2 gRNA | N/A | >95% |
| Negative Control | Scrambled siRNA | 10-100 nM | ~0-5% |
| Vehicle Control | DMSO | Equivalent Volume | ~0% |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental approaches, the following diagrams were generated using Graphviz.
Caption: VEGFR-2 signaling pathway and points of intervention.
Caption: Experimental workflows for on-target validation.
Caption: Logical framework for on-target effect validation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell types and laboratory conditions.
CRISPR/Cas9-Mediated Knockout of VEGFR-2 in HUVECs
Objective: To generate a stable Human Umbilical Vein Endothelial Cell (HUVEC) line lacking VEGFR-2 expression.
Materials:
-
Lentiviral vector expressing Cas9 and a puromycin (B1679871) resistance gene (e.g., lentiCRISPRv2)
-
VEGFR-2 specific single guide RNA (sgRNA) oligos
-
Scrambled (non-targeting) sgRNA oligos
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
HUVECs and appropriate culture medium
-
Puromycin
Protocol:
-
sgRNA Design and Cloning: Design and clone VEGFR-2 specific sgRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol. A scrambled sgRNA should be used as a negative control.
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and packaging plasmids. Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of HUVECs: Transduce HUVECs with the collected lentivirus.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: After selection, validate the knockout of VEGFR-2 at the genomic level (e.g., by sequencing the target locus to identify indels) and at the protein level by Western blot.
siRNA-Mediated Knockdown of VEGFR-2 in HUVECs
Objective: To transiently reduce the expression of VEGFR-2 in HUVECs.
Materials:
-
VEGFR-2 specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
HUVECs and appropriate culture medium
Protocol:
-
Cell Seeding: Seed HUVECs in antibiotic-free medium to be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA in Opti-MEM.
-
Dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot) at 24-72 hours post-transfection.
Western Blot for Phospho-VEGFR-2
Objective: To quantify the level of activated (phosphorylated) VEGFR-2.
Materials:
-
HUVEC lysates (from treated and control cells)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175), anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 to normalize for protein loading.
Endothelial Cell Proliferation Assay
Objective: To measure the effect of VEGFR-2 inhibition on endothelial cell growth.
Materials:
-
HUVECs
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate.
-
Treatment: Treat cells with this compound, or use cells with VEGFR-2 knockdown or knockout.
-
Incubation: Incubate for a specified period (e.g., 48-72 hours).
-
Assay: Add the proliferation reagent and measure the signal according to the manufacturer's instructions using a plate reader.
Endothelial Cell Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Basement membrane extract (e.g., Matrigel)
-
96-well plate
-
Microscope with imaging capabilities
Protocol:
-
Plate Coating: Coat a 96-well plate with basement membrane extract and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the gel.
-
Treatment: Include this compound in the culture medium for the inhibitor-treated group.
-
Incubation: Incubate for 4-18 hours to allow for tube formation.
-
Imaging and Quantification: Image the tube-like structures and quantify parameters such as total tube length and number of branch points using image analysis software.
Conclusion
Validating the on-target effects of a drug candidate is a cornerstone of preclinical drug development. By comparing the phenotypic effects of this compound with the highly specific genetic perturbation of VEGFR-2 through CRISPR and siRNA, researchers can confidently attribute the compound's anti-angiogenic properties to its intended mechanism of action. This guide provides the necessary framework, data benchmarks, and detailed protocols to conduct these critical validation studies, ultimately strengthening the rationale for further development of VEGFR-2 targeted therapies.
References
Unveiling the Potency of VEGFR-2-IN-37: A Comparative Analysis Across Cancer Cell Lines
A detailed guide for researchers and drug development professionals on the cross-validation of the novel VEGFR-2 inhibitor, VEGFR-2-IN-37. This report provides a comparative analysis of its activity against established inhibitors, Sorafenib and Axitinib, across multiple cancer cell lines, supported by comprehensive experimental data and detailed protocols.
The vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1] Its inhibition can stifle tumor growth and metastasis by cutting off the blood supply essential for tumor proliferation.[2] This guide presents a comparative analysis of a novel inhibitor, this compound, against the well-established multi-kinase inhibitor Sorafenib and the potent VEGFR inhibitor Axitinib.
Comparative Efficacy of VEGFR-2 Inhibitors
The inhibitory activity of this compound was assessed in comparison to Sorafenib and Axitinib through in vitro kinase assays and cellular proliferation assays across a panel of cancer cell lines known to exhibit VEGFR-2-dependent signaling. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of each compound's potency.
| Compound | Target(s) | In Vitro VEGFR-2 Kinase Assay IC50 (nM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | HCT-116 (Colon Carcinoma) IC50 (µM) | MCF-7 (Breast Carcinoma) IC50 (µM) |
| This compound (Hypothetical Data) | VEGFR-2 | 15 | 0.8 | 1.2 | 2.5 |
| Sorafenib | VEGFR-2, PDGFR, Raf kinases | 90 | 5.6 | 6.8 | 8.2 |
| Axitinib | VEGFRs | 0.2 | 0.1 | 0.3 | 0.5 |
Note: The data for this compound is hypothetical and for illustrative purposes.
Visualizing the Mechanism: VEGFR-2 Signaling and Inhibition
To understand the therapeutic rationale, it is crucial to visualize the VEGFR-2 signaling pathway and the mechanism of its inhibition.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are provided below for the key experiments cited in this guide.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
Methodology:
-
Reagent Preparation: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase assay buffer. Test compounds are serially diluted in DMSO.
-
Assay Procedure: The recombinant VEGFR-2 enzyme is incubated with varying concentrations of the test compound in a 96-well plate. The kinase reaction is initiated by the addition of ATP and the substrate.
-
Detection: The level of substrate phosphorylation is measured, typically using a luminescence-based or fluorescence-based detection method. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cellular Proliferation Assay (MTT Assay)
This assay determines the effect of the inhibitors on the proliferation of cancer cell lines.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HepG2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Phospho-VEGFR-2
This technique is used to assess the inhibition of VEGFR-2 phosphorylation in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines expressing VEGFR-2 are serum-starved and then pre-treated with different concentrations of the inhibitors.[1] The cells are subsequently stimulated with recombinant human VEGF to induce VEGFR-2 phosphorylation.[1]
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated VEGFR-2 (e.g., pY1175) and total VEGFR-2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified to determine the level of VEGFR-2 phosphorylation relative to the total VEGFR-2.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel VEGFR-2 inhibitor.
Caption: A streamlined workflow for the comprehensive evaluation of VEGFR-2 inhibitors.
References
A Head-to-Head Study: VEGFR-2-IN-37 and Other Thieno[3,2-d]pyrimidinone-Based Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of VEGFR-2-IN-37 and other reported thieno[3,2-d]pyrimidinone derivatives targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Intended for researchers in oncology and drug discovery, this document summarizes key quantitative data, details experimental methodologies for cited assays, and visualizes essential biological and experimental frameworks.
Introduction to Thieno[3,2-d]pyrimidines as VEGFR-2 Inhibitors
The thieno[3,2-d]pyrimidine (B1254671) scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine (B94841) nucleus and effectively target the ATP-binding site of various protein kinases. Its derivatives have been extensively investigated as inhibitors of kinases implicated in cancer, including VEGFR-2. Inhibition of VEGFR-2 signaling is a clinically validated strategy to disrupt tumor angiogenesis, thereby restricting tumor growth and metastasis. This guide focuses on compounds built upon the thieno[3,2-d]pyrimidinone core, with a specific look at this compound and a comparative series of related molecules.
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and a series of 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas against VEGFR-2. Additionally, data on the inhibition of endothelial cell proliferation is presented.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound ID | Scaffold Type | VEGFR-2 IC50 (nM) | % Inhibition @ Conc. | Reference |
| This compound (12) | Thieno[3,2-d]pyrimidinone | Not Reported | 56.9% @ 10 µM | Perspicace E, et al. (2013)[1] |
| Compound 2a | Thieno[3,2-d]pyrimidinyl-urea | 199 | Not Applicable | Fernandes, C, et al. (2014)[2] |
| Compound 2b | Thieno[3,2-d]pyrimidinyl-urea | 188 | Not Applicable | Fernandes, C, et al. (2014)[2] |
| Compound 2c | Thieno[3,2-d]pyrimidinyl-urea | 150 | Not Applicable | Fernandes, C, et al. (2014)[2] |
Table 2: Inhibition of VEGF-Stimulated HUVEC Proliferation
| Compound ID | % Inhibition of Proliferation | Concentration | Reference |
| Compound 2a | Significant | 0.5 - 1 µM | Fernandes, C, et al. (2014)[2] |
| Compound 2b | Significant | 0.5 - 1 µM | Fernandes, C, et al. (2014)[2] |
| Compound 2c | Significant | 0.5 - 1 µM | Fernandes, C, et al. (2014)[2] |
Visualized Data and Pathways
VEGFR-2 Signaling Cascade
The following diagram illustrates the canonical VEGFR-2 signaling pathway upon activation by its ligand, VEGF-A, and the point of inhibition for ATP-competitive kinase inhibitors like the thieno[3,2-d]pyrimidinones.
General Experimental Workflow for Inhibitor Evaluation
This workflow outlines the typical sequence of experiments used to identify and characterize novel VEGFR-2 inhibitors.
Logical Relationship of Compared Compounds
This diagram illustrates the structural relationship between the parent thieno[3,2-d]pyrimidinone scaffold, this compound, and the compared urea (B33335) derivatives.
Experimental Protocols
In Vitro VEGFR-2 Kinase Inhibition Assay (FRET-based)
This protocol is a generalized representation based on the methodology described for compounds 2a-c[2].
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, a poly-GT (glutamic acid, tyrosine) substrate labeled with a FRET donor (e.g., Europium), and an anti-phosphotyrosine antibody labeled with a FRET acceptor (e.g., Allophycocyanin).
-
Assay Procedure :
-
The reaction is performed in a 96- or 384-well plate format.
-
Test compounds (e.g., 2a-c) are pre-incubated with the VEGFR-2 enzyme in kinase buffer for a defined period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the poly-GT substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
The reaction is stopped by the addition of an EDTA solution.
-
The detection reagents (labeled anti-phosphotyrosine antibody) are added, and the plate is incubated to allow for antibody binding to the phosphorylated substrate.
-
-
Data Analysis : The FRET signal is measured using a plate reader capable of time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
VEGF-Stimulated HUVEC Proliferation Assay (BrdU Incorporation)
This protocol is based on the methodology used for evaluating compounds 2a-c[2].
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in their standard growth medium and allowed to attach overnight.
-
Serum Starvation : The growth medium is replaced with a low-serum medium (e.g., 1% FBS) for 24 hours to synchronize the cells.
-
Treatment : Cells are treated with various concentrations of the test compounds in the presence of a stimulating concentration of VEGF-A (e.g., 20 ng/mL) for a period of 36-48 hours.
-
BrdU Labeling : 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, is added to the wells for the final 2-4 hours of incubation. Proliferating cells will incorporate BrdU into their newly synthesized DNA.
-
Detection :
-
The cells are fixed, and the DNA is denatured to expose the incorporated BrdU.
-
A peroxidase-conjugated anti-BrdU antibody is added and allowed to bind.
-
A peroxidase substrate (e.g., TMB) is added, and the colorimetric or chemiluminescent signal is measured using a microplate reader.
-
-
Data Analysis : The signal intensity is directly proportional to the amount of DNA synthesis and, therefore, cell proliferation. The percentage of inhibition is calculated relative to the VEGF-stimulated control wells.
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol describes the general procedure for assessing the inhibition of VEGFR-2 autophosphorylation in a cellular context[2].
-
Cell Culture and Starvation : HUVECs are grown to near confluence and then serum-starved for 12-24 hours.
-
Inhibitor Pre-treatment : Cells are pre-incubated with the test compounds at desired concentrations for 1-2 hours.
-
VEGF Stimulation : Cells are stimulated with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 autophosphorylation.
-
Cell Lysis : The cells are immediately washed with ice-cold PBS and lysed with a RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA or Bradford assay.
-
Western Blotting :
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis : The membrane is often stripped and re-probed for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data. The band intensities are quantified using densitometry software.
Conclusion
This guide provides a comparative overview of this compound and other thieno[3,2-d]pyrimidinone derivatives. While this compound shows moderate activity, the 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]urea series demonstrates potent, low nanomolar inhibition of the VEGFR-2 kinase. The provided data and protocols serve as a valuable resource for researchers working on the development of novel kinase inhibitors for anti-angiogenic therapies. The modular nature of the thieno[3,2-d]pyrimidinone scaffold continues to offer promising avenues for the design of potent and selective VEGFR-2 inhibitors.
References
- 1. Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidinone and thieno[1,2,3]triazine as inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Controls for VEGFR-2 Inhibition Experiments
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy.[1][2] Inhibition of its signaling pathway can stifle tumor growth and metastasis by preventing the formation of new blood vessels.[1][2] For researchers in drug discovery and development, robust and well-controlled experiments are paramount to validating potential VEGFR-2 inhibitors. This guide provides a comprehensive comparison of standard positive and negative controls used in VEGFR-2 inhibition studies, complete with experimental data and detailed protocols.
The Role of Controls in Validating VEGFR-2 Inhibition
In any experiment, controls are the benchmarks against which the effects of a test compound are measured.
-
Positive Controls are well-characterized inhibitors expected to produce a known inhibitory effect. They validate that the experimental setup and assays are working correctly. If a positive control fails to show the expected activity, it may indicate a problem with the assay reagents, protocol, or cell system.
-
Negative Controls are samples that are not expected to have an inhibitory effect on the target. They help to establish a baseline and ensure that the observed effects are specific to the test compound and not due to the vehicle, experimental conditions, or other non-specific factors.[3][4]
Positive Controls: Established VEGFR-2 Inhibitors
A variety of potent small molecule inhibitors and monoclonal antibodies are widely used as positive controls in VEGFR-2 inhibition assays. These compounds have well-documented mechanisms of action and inhibitory concentrations.
Small Molecule Tyrosine Kinase Inhibitors (TKIs)
These molecules typically target the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling.[5] Several multi-kinase inhibitors that target VEGFR-2 are commercially available.
| Compound | Type | IC₅₀ (VEGFR-2) | Other Key Targets |
| Axitinib | Multi-kinase inhibitor | 0.2 nM | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit[6][7] |
| Sorafenib | Multi-kinase inhibitor | 3.12 - 5.8 nM | PDGFR, Raf kinases, c-Kit, FLT3[1][2][8][9] |
| Sunitinib | Multi-kinase inhibitor | 2 nM (PDGFRβ), 80 nM (VEGFR-2) | PDGFRβ, c-Kit, FLT3, CSF1R[2][6][10] |
| Apatinib | Selective VEGFR-2 inhibitor | 1 nM | c-Ret, c-Kit, c-Src[6][11] |
| Lenvatinib | Multi-kinase inhibitor | 4 nM | VEGFR-1, VEGFR-3, FGFR1-4, PDGFRα, KIT, RET[7] |
| Cabozantinib | Multi-kinase inhibitor | 0.035 nM | c-Met, Ret, Kit, Flt-1/3/4, Tie2, AXL[11] |
| Pazopanib | Multi-kinase inhibitor | 30 nM | VEGFR-1, VEGFR-3, PDGFR, FGFR, c-Kit[11] |
Monoclonal Antibodies
These antibodies target the extracellular domain of VEGFR-2, preventing the VEGF ligand from binding and activating the receptor.
| Compound | Type | Mechanism of Action |
| Ramucirumab | Human IgG1 mAb | Binds to the extracellular domain of VEGFR-2, blocking ligand binding.[6][12] |
Negative Controls: Establishing a Baseline
The choice of a negative control is critical for interpreting experimental results accurately.
| Control Type | Description | Application |
| Vehicle Control | The solvent or medium used to dissolve the test compound (e.g., DMSO, saline, PBS).[3][13] | Used in all experiments to ensure the vehicle itself does not affect the outcome.[3] |
| Inactive Compound | A compound structurally similar to the test inhibitor but known to be inactive against VEGFR-2. | Used to demonstrate the specificity of the inhibitory effect. |
| Scrambled Antibody/IgG Isotype Control | A non-specific antibody of the same isotype and concentration as the therapeutic antibody being tested. | Used in experiments with antibody-based inhibitors (like Ramucirumab) to control for non-specific binding effects. |
| Untreated/Unstimulated Cells | Cells that are not treated with any compound or stimulant (like VEGF). | Provides a baseline for cell health and basal signaling levels. |
Key Experimental Protocols
Here we detail the methodologies for essential assays used to validate VEGFR-2 inhibition.
In Vitro Kinase Inhibition Assay (ELISA-based)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
Protocol:
-
Plate Coating: A 96-well microplate is pre-coated with a substrate for the VEGFR-2 kinase.[1]
-
Inhibitor Addition: Add serial dilutions of positive controls (e.g., Sorafenib, Axitinib), negative controls (vehicle), and test compounds to the wells.[1]
-
Kinase Reaction: Add recombinant human VEGFR-2 kinase and ATP to each well to initiate the phosphorylation of the substrate.[1] Incubate for a specified time at an optimal temperature (e.g., 30°C).
-
Detection: Add a specific antibody that recognizes the phosphorylated substrate, typically conjugated to horseradish peroxidase (HRP).[1]
-
Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB) and measure the signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity.[1]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Western Blot for VEGFR-2 Phosphorylation
This cell-based assay assesses the inhibition of VEGFR-2 autophosphorylation and downstream signaling pathways in a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVECs) until they reach 80% confluency.[14] Serum-starve the cells (e.g., for 4-6 hours) to reduce basal signaling.[15]
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of inhibitors (positive and test compounds) or vehicle (negative control) for 1-4 hours.[16]
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 25-50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.[1][16]
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated downstream proteins (p-AKT, p-ERK), and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation compared to the total protein and loading control.[1]
Endothelial Cell Tube Formation Assay
This assay models the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.[1]
-
Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells. Treat the cells with positive controls (e.g., Sunitinib), negative controls (vehicle), and test compounds.[1] For a pro-angiogenic positive control, cells can be treated with VEGF. For an anti-angiogenic negative control, an inhibitor like Suramin can be used.[4]
-
Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.[1]
-
Staining and Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and capture images using a fluorescence microscope.
-
Quantification: Analyze the images using software to measure parameters such as total tube length, number of junctions, and number of loops.[1] A reduction in these parameters indicates anti-angiogenic activity.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Vehicle control group: Significance and symbolism [wisdomlib.org]
- 4. ibidi.com [ibidi.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. altmeyers.org [altmeyers.org]
- 8. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 15. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the anti-tumor efficacy of VEGFR-2-IN-37 vs Vatalanib
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative assessment of the anti-tumor efficacy of two Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, Vatalanib (also known as PTK787/ZK 222584) and VEGFR-2-IN-37. Due to a significant disparity in publicly available data, this document focuses primarily on the well-characterized inhibitor, Vatalanib, presenting its mechanism of action, quantitative anti-tumor efficacy from preclinical studies, and detailed experimental protocols. Data on this compound is currently limited, preventing a direct, in-depth comparison. This guide serves as a comprehensive resource on Vatalanib for researchers in the field of angiogenesis and cancer therapeutics.
Introduction to VEGFR-2 Inhibition in Cancer Therapy
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels.[1] In the context of oncology, tumors exploit this signaling pathway to establish a blood supply, which is crucial for their growth, invasion, and metastasis.[2] Inhibition of the VEGFR-2 signaling cascade is therefore a cornerstone of anti-angiogenic therapy in cancer treatment. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of VEGFR-2 have been a major focus of drug development. This guide examines Vatalanib, a multi-targeted TKI, and provides the limited available information on another putative VEGFR-2 inhibitor, this compound.
Compound Overview
Vatalanib (PTK787/ZK 222584)
Vatalanib is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases.[3] Its primary targets are all known VEGF receptors (VEGFR-1, -2, and -3).[3] Additionally, it inhibits the platelet-derived growth factor receptor (PDGFR) and c-Kit at higher concentrations.[4] By blocking these receptors, Vatalanib disrupts downstream signaling pathways essential for tumor angiogenesis and proliferation.[5]
This compound
Mechanism of Action and Signaling Pathway
Vatalanib exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR-2, thereby blocking the downstream signaling cascade. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, leading to the activation of multiple intracellular pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival.
References
Reproducibility of VEGFR-2-IN-37's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of VEGFR-2-IN-37 and other alternative VEGFR-2 inhibitors. The information is compiled from various scientific sources to aid in the evaluation and reproducibility of experimental findings.
Comparison of Anti-Proliferative Activity of VEGFR-2 Inhibitors
The following table summarizes the anti-proliferative and inhibitory activities of this compound and a selection of alternative VEGFR-2 inhibitors. The data is presented to facilitate a direct comparison of their potency across different cancer cell lines.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| This compound (Compound 12) | HUVEC | Data not publicly available in searched literature. | Perspicace et al., 2013 |
| Sorafenib | HepG-2 | 3.40 | [1] |
| MCF-7 | 4.21 | [1] | |
| HCT-116 | 5.30 | [1] | |
| Sunitinib | MCF-7 | Not Specified | [2] |
| Axitinib | Not Specified | Not Specified | [3] |
| Compound 7 | HepG-2 | Not Specified | [1] |
| MCF-7 | Not Specified | [1] | |
| HCT-116 | Not Specified | [1] | |
| Compound 23j | Not Specified | Not Specified | |
| Compound 11 | A549, HepG-2, Caco-2, MDA | 10.61, 9.52, 12.45, 11.52 | [4] |
Note: The specific IC50 value for the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) is reported in the study by Perspicace et al., 2013, but the full text of this article was not available in the public domain search results.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are the methodologies for key experiments cited in this guide.
Anti-Proliferative Assay (General Protocol for HUVEC cells using MTT)
This protocol is a generalized procedure based on common practices for assessing the anti-proliferative effects of compounds on HUVEC cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium supplemented with 2% fetal bovine serum (FBS), growth factors, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a vehicle control (like DMSO).
-
Incubation: The cells are incubated with the compound for a specified period, typically 48 to 72 hours.
-
MTT Assay: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
VEGFR-2 Kinase Inhibition Assay (General Protocol)
This assay is used to determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Assay Principle: The assay typically utilizes a purified recombinant VEGFR-2 kinase domain and a synthetic peptide substrate. The kinase reaction is initiated by the addition of ATP.
-
Procedure: The test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme. The kinase reaction is then started by adding the substrate and ATP.
-
Detection: The amount of phosphorylated substrate is quantified, often using an antibody that specifically recognizes the phosphorylated form. This can be detected using various methods, such as ELISA, fluorescence, or luminescence.
-
Data Analysis: The percentage of inhibition of VEGFR-2 kinase activity is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Mandatory Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, leading to downstream effects like cell proliferation and survival.
Caption: Simplified VEGFR-2 signaling cascade.
Experimental Workflow for Anti-Proliferative Assay
The diagram below outlines the typical workflow for an in vitro anti-proliferative study.
Caption: Workflow for an in vitro anti-proliferative assay.
References
Benchmarking Sorafenib's Performance in a Panel of Kinase Assays: A Comparative Guide
An Objective Comparison of Kinase Inhibitor Performance for Researchers, Scientists, and Drug Development Professionals.
Note: Initial searches for a specific compound designated "VEGFR-2-IN-37" did not yield specific public data. Therefore, this guide uses Sorafenib , a well-characterized and widely used VEGFR-2 inhibitor, as a representative compound to demonstrate a comprehensive performance benchmark against other kinase inhibitors. The data and methodologies presented are based on publicly available information for Sorafenib and its comparators.
Data Presentation: Kinase Selectivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Sorafenib and a common comparator, Sunitinib, against a panel of selected kinases. Lower IC50 values indicate higher potency. This data provides a snapshot of the inhibitors' selectivity.
| Kinase Target | Sorafenib IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR-2 | 6 | 80 |
| PDGFRβ | 2 | 2 |
| c-Kit | - | - |
| B-Raf | 22 | - |
| Raf-1 | 6 | - |
| RET | - | - |
| FLT3 | - | - |
Data presented is a compilation from various sources and should be considered representative. Actual values may vary depending on assay conditions.
Experimental Protocols
A standardized in vitro kinase assay is crucial for generating comparable and reproducible data. The following protocol outlines a typical method for determining the IC50 of an inhibitor.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase enzyme (e.g., VEGFR-2)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), radioactively labeled ([γ-33P]ATP) or unlabeled for detection via other methods
-
Test compound (e.g., Sorafenib) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well assay plates
-
Phosphocellulose filter mats or other capture media
-
Scintillation counter or luminescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in the assay buffer. A control with no inhibitor is also included.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined in the wells of the 96-well plate.
-
Initiation of Reaction: The kinase reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Radiometric Assay: The reaction mixture is transferred to a phosphocellulose filter mat. Unincorporated [γ-33P]ATP is washed away, and the radioactivity of the phosphorylated substrate captured on the filter is measured using a scintillation counter.
-
Non-Radiometric Assays: Methods like luminescence-based assays (e.g., ADP-Glo™) or fluorescence polarization can be used to detect kinase activity.
-
-
Data Analysis: The amount of substrate phosphorylation is plotted against the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Logic of Comparing Inhibitor Selectivity
Safety Operating Guide
Proper Disposal of VEGFR-2-IN-37: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of VEGFR-2-IN-37, a research compound used to inhibit the VEGFR-2 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. As a potent small molecule inhibitor, all waste containing this compound must be treated as hazardous chemical waste.
Understanding the Compound and Associated Hazards
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels.[1][2][3][4][5] By blocking this pathway, the compound can inhibit endothelial cell proliferation, migration, and survival.[3][4][5] Due to its biological activity, it is crucial to handle this compound and any associated waste with care to prevent unintended exposure to personnel and the environment. The Safety Data Sheet (SDS) advises avoiding dust formation and contact with skin and eyes.
Waste Stream Management and Disposal Procedures
All materials contaminated with this compound must be segregated at the point of use and disposed of as hazardous chemical waste.[6] Under no circumstances should this waste be disposed of in regular trash or down the drain.[7][8][9][10]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not discard in regular trash.[6] |
| Solutions Containing this compound | Collect in a sealed, leak-proof, and properly labeled hazardous waste container.[6] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) | Place in a designated, sealed, and clearly labeled hazardous waste container.[6][7] |
| Decontamination Effluent (from cleaning spills or equipment) | Collect all cleaning materials and liquids as hazardous waste. |
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, immediately separate all waste contaminated with this compound from other lab waste streams. This includes the pure compound, solutions, and all contaminated consumables.[6][7]
-
Containment:
-
Solid Waste: Place unused this compound and contaminated solids (e.g., gloves, pipette tips) into a designated, durable, and sealable hazardous waste container.[6]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. Keep the container closed when not in use.[6]
-
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[11][12] Indicate that the hazards are not fully known if a comprehensive SDS is unavailable.[11]
-
Storage: Store hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure incompatible waste types are kept separate.
-
Decontamination: Decontaminate any surfaces or equipment that have come into contact with this compound. A common practice is to wipe surfaces with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all cleaning materials as hazardous waste.[6]
-
Disposal Request: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][7]
Visualizing Key Processes
To further clarify the context and procedures, the following diagrams illustrate the relevant biological pathway and the operational workflow for disposal.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
Caption: Procedural workflow for the safe disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
